N-[2-(quinolin-8-yloxy)ethyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)14-8-9-17-12-6-2-4-11-5-3-7-15-13(11)12/h2-7H,8-9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDINDFARRDVWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Data of N-[2-(quinolin-8-yloxy)ethyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[2-(quinolin-8-yloxy)ethyl]acetamide is a molecule of interest within the broader class of quinoline derivatives, which are renowned for their diverse pharmacological activities.[1] The precise structural elucidation and confirmation of purity of this compound are paramount for any research or development endeavor. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a self-validating system, the protocols and data interpretation herein are grounded in established spectroscopic principles and supported by data from analogous structures.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises a quinoline ring system linked via an ether bond to an N-acetylethylamine side chain.
Caption: Chemical structure of this compound.
The key functional groups that will give rise to characteristic spectroscopic signals are:
-
The quinoline ring : Aromatic C-H and C=C/C=N bonds.
-
The ether linkage : C-O-C bond.
-
The amide group : N-H, C=O, and C-N bonds.
-
The ethyl chain : Aliphatic C-H bonds.
-
The acetyl group : A methyl group adjacent to a carbonyl.
Synthesis Methodology
A robust synthesis is the first step to obtaining reliable spectroscopic data. A common and effective method for preparing this compound is a two-step process involving a Williamson ether synthesis followed by amidation. This approach is adapted from the synthesis of similar N-aryl-2-(quinolin-8-yloxy)acetamides.[2]
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 8-hydroxyquinoline (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add N-(2-chloroethyl)acetamide (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture with stirring at a temperature range of 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Extraction and Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique to determine the molecular weight and elemental composition of a compound.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is recommended for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe different adducts.
Predicted Mass Spectrometry Data
Based on the molecular formula C₁₃H₁₄N₂O₂, the monoisotopic mass is 230.10553 Da.[3] The following table summarizes the predicted m/z values for common adducts.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 231.11281 |
| [M+Na]⁺ | 253.09475 |
| [M+K]⁺ | 269.06869 |
| [M+NH₄]⁺ | 248.13935 |
| [M-H]⁻ | 229.09825 |
| [M+HCOO]⁻ | 275.10373 |
| [M+CH₃COO]⁻ | 289.11938 |
Interpretation of Mass Spectrum
The ESI-MS spectrum in positive ion mode is expected to show a prominent peak at m/z 231.11281, corresponding to the protonated molecule [M+H]⁺. The presence of sodium and potassium adducts is also common. High-resolution mass spectrometry should confirm the elemental composition to be within a few ppm of the calculated value, providing strong evidence for the compound's identity.
Caption: A simplified potential fragmentation pathway in MS/MS analysis.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent.
-
Data Acquisition: A spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Predicted IR Data
The following table lists the expected characteristic absorption bands for this compound, with reference to typical ranges for these functional groups.[4]
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~3300 | N-H (Amide) | Stretching |
| ~3050 | Aromatic C-H | Stretching |
| ~2950 | Aliphatic C-H | Stretching |
| ~1650 | C=O (Amide I) | Stretching |
| ~1600, ~1500 | C=C, C=N (Quinoline) | Ring Stretching |
| ~1550 | N-H (Amide II) | Bending |
| ~1250 | Aryl-O-C | Asymmetric Stretching |
| ~1100 | C-O-Alkyl | Symmetric Stretching |
Interpretation of IR Spectrum
The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and another around 1550 cm⁻¹ (Amide II), coupled with a peak around 3300 cm⁻¹ for the N-H stretch, would be characteristic of the secondary amide group. The aromatic quinoline ring will be evidenced by C-H stretching above 3000 cm⁻¹ and ring stretching vibrations in the 1600-1500 cm⁻¹ region. The ether linkage will be confirmed by the presence of strong C-O stretching bands in the 1250-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Sample Preparation: Dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) for unambiguous signal assignment.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.9 | dd | 1H | H-2 (Quinoline) |
| ~8.1 | dd | 1H | H-4 (Quinoline) |
| ~7.4-7.5 | m | 3H | H-3, H-5, H-7 (Quinoline) |
| ~7.1 | d | 1H | H-6 (Quinoline) |
| ~6.5 | br s | 1H | N-H (Amide) |
| ~4.3 | t | 2H | O-CH₂ |
| ~3.8 | q | 2H | N-CH₂ |
| ~2.0 | s | 3H | COCH₃ |
Interpretation of ¹H NMR Spectrum
The aromatic region (δ 7.0-9.0 ppm) will show a series of doublets and multiplets characteristic of the quinoline ring system. The downfield shifts of H-2 and H-4 are typical for protons adjacent to the nitrogen atom in the quinoline ring. The broad singlet for the amide proton (N-H) is expected around δ 6.5 ppm, though its position can be concentration and solvent dependent. The two methylene groups of the ethyl chain will appear as a triplet (O-CH₂) and a quartet (N-CH₂), showing coupling to each other. The acetyl methyl group will be a sharp singlet at approximately δ 2.0 ppm.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C=O (Amide) |
| ~155.0 | C-8 (Quinoline) |
| ~149.0 | C-2 (Quinoline) |
| ~140.0 | C-8a (Quinoline) |
| ~136.0 | C-4 (Quinoline) |
| ~129.0 | C-4a (Quinoline) |
| ~126.0 | C-6 (Quinoline) |
| ~122.0 | C-3 (Quinoline) |
| ~121.0 | C-5 (Quinoline) |
| ~109.0 | C-7 (Quinoline) |
| ~67.0 | O-CH₂ |
| ~39.0 | N-CH₂ |
| ~23.0 | COCH₃ |
Interpretation of ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a total of 13 distinct signals, consistent with the number of unique carbon atoms in the molecule. The amide carbonyl carbon will be the most downfield signal, around δ 170.0 ppm. The nine signals for the quinoline ring will appear in the aromatic region (δ 109-155 ppm). The two aliphatic carbons of the ethyl chain will be found in the upfield region, as will the methyl carbon of the acetyl group, which is expected around δ 23.0 ppm.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By leveraging a combination of synthesis protocols for analogous compounds and predictive spectroscopic data based on well-established principles, researchers and drug development professionals can confidently verify the structure and purity of this compound. The integration of MS, IR, and NMR data provides a self-validating system for the unambiguous identification of this compound, which is a critical step in its further investigation and application.
References
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Solubility Profile of N-[2-(quinolin-8-yloxy)ethyl]acetamide: A Theoretical and Practical Guide
An In-Depth Technical Guide
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, influencing everything from in vitro assay reliability to in vivo bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of N-[2-(quinolin-8-yloxy)ethyl]acetamide, a molecule incorporating the biologically significant quinoline and acetamide scaffolds. Due to the absence of extensive published data for this specific molecule, this paper establishes a framework for predicting its solubility based on first principles of physical organic chemistry. Furthermore, it provides detailed, field-proven experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data for critical decision-making in pharmaceutical and chemical research.
Introduction
This compound belongs to a class of compounds containing the quinoline moiety, a heterocyclic aromatic structure found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The presence of an acetamide group further suggests potential for specific molecular interactions and a distinct metabolic profile. Understanding the solubility of this compound is a critical first step in its evaluation as a potential therapeutic agent or chemical probe. Poor solubility can lead to unreliable biological data, hinder formulation development, and result in poor absorption and bioavailability.[3]
This guide is designed for researchers, scientists, and drug development professionals. It will first deconstruct the molecule to predict its solubility behavior in various solvent classes. Subsequently, it will present the gold-standard Shake-Flask method for determining true equilibrium solubility and an overview of kinetic solubility assays for high-throughput applications.
Chapter 1: Theoretical & Predictive Analysis of Solubility
The solubility of a molecule is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a foundational framework for prediction.[4] We can analyze the structure of this compound to anticipate its behavior.
Molecular Structure Analysis
The molecule can be dissected into three key functional regions, each contributing to its overall physicochemical profile:
-
Quinoline Ring: A large, aromatic, and predominantly non-polar (hydrophobic) system. However, the nitrogen atom within the ring can act as a hydrogen bond acceptor.[1]
-
Ether Linkage (-O-): The oxygen atom is an effective hydrogen bond acceptor, contributing to polarity.[5]
-
Secondary Amide (-C(=O)NH-): This is a highly polar group. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, and the N-H group is a hydrogen bond donor.[6][7] This dual capability significantly enhances potential interactions with polar protic solvents.[8]
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amide group, capable of both donating and accepting hydrogen bonds, suggests that some solubility is likely.[6][7] However, the large, non-polar quinoline ring will significantly limit aqueous solubility. Solubility is expected to be low in water but should increase in alcohols like ethanol, which can better solvate both the polar and non-polar regions of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants. They should effectively solvate the polar amide and ether portions of the molecule. Therefore, this compound is predicted to exhibit good solubility in solvents like DMSO and DMF.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The molecule's significant polarity, primarily from the amide group, makes it unlikely to be soluble in non-polar solvents. The non-polar interactions offered by these solvents would be insufficient to overcome the strong intermolecular hydrogen bonding between the amide groups of the solute molecules.[5]
-
Effect of pH: The quinoline nitrogen has a basic character. In acidic aqueous solutions (e.g., pH 1-5), this nitrogen will likely become protonated, forming a cationic salt. This ionization would dramatically increase the molecule's solubility in aqueous media.[9][10] Conversely, in strongly basic solutions, the compound's solubility is not expected to increase significantly, though hydrolysis of the amide bond could occur under harsh conditions.[11]
Chapter 2: Experimental Determination of Thermodynamic Solubility
While predictions are valuable, empirical measurement is essential. Thermodynamic or "equilibrium" solubility is the concentration of a compound in a saturated solution when excess solid is present and the system has reached equilibrium.[12] The shake-flask method is the universally recognized gold standard for this determination due to its reliability.[13][14]
The Shake-Flask Protocol: A Self-Validating System
The core principle of this protocol is to allow a suspension of the compound to equilibrate for a sufficient duration, ensuring the measured concentration represents the true solubility limit. The inclusion of multiple time points validates that equilibrium has been achieved.
Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1N HCl, Ethanol, DMSO)
-
Scintillation vials or glass containers with screw caps
-
Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)[12]
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[15]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[13]
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Seal the vials securely and place them on an orbital shaker in a temperature-controlled environment. Agitate the suspension for an extended period.[16] To ensure equilibrium is reached, sample at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[12][13]
-
Phase Separation: After the incubation period, allow the vials to stand briefly to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are carried over, either centrifuge the sample and take the supernatant, or filter the sample through a chemical-resistant syringe filter.[15]
-
Quantification: Prepare a standard curve of the compound in the chosen solvent. Dilute the filtered supernatant into the appropriate concentration range and analyze it using a validated analytical method like HPLC-UV or LC-MS to determine the concentration.[15]
-
Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at that temperature.
Chapter 3: High-Throughput Screening: Kinetic Solubility
In early drug discovery, when compound availability is limited and throughput is high, kinetic solubility is often measured.[3] This method does not represent a true thermodynamic equilibrium.
Methodology Overview: Typically, the compound is first dissolved in a strong organic solvent, most commonly DMSO.[17] Aliquots of this stock solution are then added to an aqueous buffer (e.g., PBS). The concentration at which the compound first precipitates is defined as its kinetic solubility. Precipitation can be detected by various methods, including light scattering (nephelometry) or direct analysis after filtration.[3][17]
Causality and Trustworthiness: It is critical to understand that kinetic solubility often overestimates thermodynamic solubility.[13] This is because the rapid addition of the DMSO stock to the aqueous buffer can create a temporary, supersaturated solution. While useful for rapid screening and flagging potentially problematic compounds, the values should be treated with caution and are not a substitute for true equilibrium solubility for lead optimization and formulation studies.[3][13]
Chapter 4: Data Interpretation and Presentation
The collected solubility data should be organized systematically to allow for easy comparison and interpretation.
Predicted and Experimental Solubility Data Summary
The following table provides a template for summarizing the predicted and experimentally determined solubility of this compound. The predictions are based on the theoretical analysis in Chapter 1.
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Polar Protic | Water | Low / Sparingly Soluble | To be determined |
| 0.1 M HCl (aq) | Moderate / Soluble | To be determined | |
| Ethanol | Moderate | To be determined | |
| Polar Aprotic | DMSO | High / Freely Soluble | To be determined |
| Acetonitrile | Moderate | To be determined | |
| Non-Polar | Hexane | Very Low / Insoluble | To be determined |
Conclusion
This compound possesses a complex molecular structure with distinct polar and non-polar regions. Theoretical analysis predicts good solubility in polar aprotic solvents like DMSO, moderate solubility in alcohols, and low intrinsic solubility in neutral aqueous media, which is expected to increase significantly under acidic conditions. Due to the limitations of theoretical prediction, this guide strongly advocates for the empirical determination of its thermodynamic solubility using the robust and reliable shake-flask method. The detailed protocols and workflows provided herein offer a validated pathway for researchers to generate the accurate and trustworthy solubility data essential for advancing chemical and pharmaceutical development programs.
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A Theoretical Investigation of N-[2-(quinolin-8-yloxy)ethyl]acetamide: A Computational Chemistry Whitepaper
This technical guide provides a comprehensive framework for the theoretical investigation of N-[2-(quinolin-8-yloxy)ethyl]acetamide, a quinoline derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who are interested in employing computational methods to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we can gain profound insights into the molecule's behavior at the quantum level, guiding further experimental work and rational drug design.
Introduction: The Significance of Quinoline Derivatives
Quinoline and its derivatives represent a prominent class of heterocyclic compounds that are integral to numerous natural products and synthetic pharmaceuticals.[1][2][3] Their diverse biological activities, including antimicrobial, anticancer, and antifungal properties, have made them a focal point of extensive research.[4] The functionalization of the quinoline scaffold, as seen in this compound, allows for the fine-tuning of its physicochemical and biological properties. Theoretical studies, particularly those employing DFT, have become indispensable tools for predicting the properties of these molecules, thereby accelerating the discovery and development of new therapeutic agents and functional materials.[4][5]
This guide will delineate a systematic computational workflow for characterizing this compound, covering molecular geometry optimization, vibrational frequency analysis, and the exploration of its electronic properties through frontier molecular orbital analysis.
Computational Methodology: A Self-Validating System
The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The methods outlined below are chosen for their proven accuracy and efficiency in describing systems similar to this compound.
Geometry Optimization
The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Computational Method Selection: Density Functional Theory (DFT) is the method of choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used functional that provides a good balance between accuracy and computational cost for organic molecules.[1][5]
-
Basis Set Selection: The 6-31G(d,p) basis set is a suitable choice for this type of molecule, as it includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds.[1][5]
-
Software Implementation: The calculation is performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The causality behind this choice of methodology lies in the B3LYP functional's proven track record in accurately predicting the geometries of a wide range of organic compounds. The 6-31G(d,p) basis set provides the necessary flexibility for the electron density to be described accurately, which is fundamental for a reliable optimized structure.
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N-[2-(quinolin-8-yloxy)ethyl]acetamide derivatives and analogs
An In-Depth Technical Guide for Drug Development Professionals
Topic: N-[2-(quinolin-8-yloxy)ethyl]acetamide Derivatives and Analogs: A Medicinal Chemistry Perspective on Synthesis, Activity, and Therapeutic Potential
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide focuses on a specific, promising class: this compound and its derivatives. We will provide an in-depth exploration of their synthetic pathways, dissect their multifaceted pharmacological profiles, and analyze their structure-activity relationships (SAR). The core 8-hydroxyquinoline moiety is a well-established metal chelator, imparting unique biological properties that are particularly relevant in the contexts of neurodegenerative diseases and cancer.[4][5] This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the strategic design, synthesis, and evaluation of this versatile chemical series for next-generation therapeutics.
Part 1: The Quinoline Core - A Foundation for Diverse Pharmacology
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif of immense significance in drug discovery.[6][7] Its derivatives have yielded numerous FDA-approved drugs for treating a spectrum of diseases, including cancer, malaria, and various infections.[1][3] The this compound scaffold combines three key pharmacophoric elements:
-
The Quinolin-8-yloxy Moiety: The 8-hydroxyquinoline (8-HQ) component is a potent bidentate chelator of metal ions like Cu²⁺, Zn²⁺, and Fe²⁺.[4][8] This chelation capability is crucial for its neuroprotective effects, as it can modulate metal-driven oxidative stress and amyloid-β (Aβ) aggregation in Alzheimer's disease.[5]
-
The Ethyl Linker: A flexible two-carbon chain connects the quinoline core to the terminal amide. The length and rigidity of this linker are critical tuning points for optimizing target engagement and pharmacokinetic properties.[9]
-
The Acetamide Group: The terminal acetamide provides a hydrogen bond donor and acceptor, facilitating interactions with biological targets. This group can be readily modified or replaced with bioisosteres to fine-tune activity, solubility, and metabolic stability.[10][11]
The convergence of these features makes this scaffold a compelling starting point for developing multitarget ligands, particularly for complex multifactorial conditions like cancer and neurodegenerative disorders.[12][13]
Part 2: Synthetic Strategies and Experimental Protocols
The synthesis of this compound derivatives is typically achieved through straightforward and scalable chemical reactions. The primary strategy involves the formation of an ether bond followed by an amide coupling, or vice-versa.
General Synthetic Workflow
The most common approach is a two-step synthesis starting from commercially available 8-hydroxyquinoline. This methodology offers the flexibility to introduce diversity at both the quinoline core (via substituted 8-HQs) and the acetamide terminus (via different acylating agents).
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established synthetic methodologies for similar quinoline derivatives.[10][14] It is designed as a self-validating system, including purification and characterization steps to ensure the integrity of the final compound.
Objective: To synthesize the parent compound this compound.
Materials:
-
8-Hydroxyquinoline (1.0 eq)
-
2-Chloro-N-ethylethanamine hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (TEA, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
Step 1: Synthesis of 2-(Quinolin-8-yloxy)ethan-1-amine
-
To a stirred solution of 8-hydroxyquinoline (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide. The causality here is that the base deprotonates the hydroxyl group, creating a nucleophilic oxygen required for the subsequent substitution reaction.
-
Add 2-chloro-N-ethylethanamine hydrochloride (1.1 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate amine. This product can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-(quinolin-8-yloxy)ethan-1-amine from Step 1 in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the acylation reaction.
-
Add triethylamine (2.0 eq) to the solution to act as a base, neutralizing the HCl generated during the reaction.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[14] The expected molecular formula is C₁₃H₁₄N₂O₂.[15]
Part 3: Pharmacological Profile and Therapeutic Applications
Derivatives from this class exhibit a wide range of biological activities, with the most prominent being in oncology and neurodegeneration.
Anticancer Activity
Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration.[1][12] For this compound analogs, potential mechanisms include:
-
Topoisomerase Inhibition: Many quinoline-based compounds interfere with DNA topoisomerases I and II, leading to DNA damage and cell death in rapidly dividing cancer cells.[16]
-
Kinase Inhibition: The quinoline scaffold can be adapted to target specific protein kinases involved in cancer signaling pathways.[17]
-
Induction of Apoptosis: Certain derivatives have been shown to trigger apoptosis through p53-dependent pathways, making them effective against specific cancer cell lines.[9]
Drug resistance is a major challenge in chemotherapy, and quinoline-based compounds have shown potential in overcoming this hurdle.[2]
Neuroprotective Effects in Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target-directed ligands (MTDLs) an attractive therapeutic strategy.[13][18] The this compound scaffold is exceptionally well-suited for this approach.
Key Mechanisms:
-
Metal Chelation: The 8-hydroxyquinoline core chelates excess metal ions (Cu²⁺, Zn²⁺), which are implicated in the generation of reactive oxygen species (ROS) and the aggregation of Aβ peptides.[5]
-
Cholinesterase Inhibition: Modifications to the scaffold can introduce inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), helping to restore cholinergic neurotransmission.[5][19]
-
Aβ Aggregation Inhibition: By binding to Aβ monomers or oligomers, these compounds can prevent the formation of toxic neurofibrillary tangles.[5][20]
-
Antioxidant Activity: The quinoline ring system can act as a scavenger of free radicals, protecting neurons from oxidative damage.[13][21]
Caption: Multi-target strategy of quinolin-8-yloxy derivatives in Alzheimer's.
Part 4: Structure-Activity Relationships (SAR) and Lead Optimization
Systematic modification of the this compound scaffold is essential for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. SAR studies provide a causal understanding of how structural changes influence biological activity.[6]
| Position of Modification | Structural Change | Observed Effect on Activity (Illustrative) | Rationale / Causality | Reference(s) |
| Quinoline Ring (C5, C7) | Introduction of halogens (e.g., -Cl, -F) | Often increases antiproliferative and enzyme inhibitory activity. | Halogens can enhance binding through hydrophobic or halogen-bond interactions and can block sites of metabolic oxidation, improving bioavailability. | [6][9] |
| Quinoline Ring (C7) | Addition of bulky alkoxy groups (e.g., -OBn) | Can significantly improve antiproliferative potency. | The bulky group may occupy a large hydrophobic pocket in the target protein, leading to stronger binding affinity. | [9] |
| Ethyl Linker | Varying length (e.g., propyl, butyl) | Potency is sensitive to linker length; a two-carbon (ethyl) chain is often optimal for antiproliferative activity. | The linker length dictates the optimal spatial orientation of the quinoline and acetamide moieties to interact with their respective binding sites on the target. | [9] |
| Acetamide Nitrogen | Replacement with other groups (Bioisosteric replacement) | Can modulate activity and improve physicochemical properties. | Replacing the amide with, for example, a triazole or oxadiazole can improve metabolic stability and alter hydrogen bonding patterns. | [11][22] |
| Acetamide Methyl Group | Substitution with larger or different groups (e.g., phenyl) | Can lead to entirely new target profiles or enhanced potency. | A larger substituent can access different sub-pockets in the binding site, creating new interactions. | [23][24] |
The Role of Bioisosteric Replacement
Bioisosterism is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties while retaining the essential biological activity.[11] For this scaffold, key opportunities include:
-
Amide Replacement: The acetamide group can be susceptible to hydrolysis by amidases. Replacing it with more stable bioisosteres like N-acyl ureas, sulfonamides, or small heterocyclic rings can enhance the compound's half-life.[22]
-
Quinoline Ring Analogs: Replacing the quinoline core with other bicyclic systems like quinazoline or isoquinoline can alter the electronic properties and target selectivity of the molecule.[17][25]
Part 5: Future Directions and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its inherent properties, particularly the metal-chelating ability of the 8-hydroxyquinoline core, make it a prime candidate for addressing complex diseases like Alzheimer's and certain cancers.
Future research should focus on:
-
High-Throughput Synthesis and Screening: Generating diverse libraries by modifying all three components of the scaffold to explore a wider chemical space and identify novel biological targets.
-
Pharmacokinetic Optimization: Fine-tuning ADME properties to ensure adequate brain penetration for neurodegenerative targets and favorable distribution for oncology applications.[13]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent analogs to validate their therapeutic potential.[9]
-
In Vivo Efficacy Studies: Progressing lead compounds into relevant animal models to assess their therapeutic efficacy and safety profiles.[9][16]
References
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Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 5(69), 55893-55926. [Link]
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Kumar, R., & Siddiqui, S. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18, 1827-1851. [Link]
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Hsieh, M. C., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 356-365. [Link]
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de Oliveira, M. R., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia, 17(S6), e053288. [Link]
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Glibetic, M., et al. (1997). The quinoline-based drug, N-[4-[1-hydroxy-2-(dibutylamino)ethyl] quinolin-8-yl]-4-azidosalicylamide, photoaffinity labels the multidrug resistance protein (MRP) at a biologically relevant site. Biochemical and Biophysical Research Communications, 240(2), 345-351. [Link]
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Methodological & Application
Application Note: N-[2-(quinolin-8-yloxy)ethyl]acetamide as a "Turn-On" Fluorescent Probe for Intracellular Zinc Imaging
An in-depth guide for researchers, scientists, and drug development professionals on the application of N-[2-(quinolin-8-yloxy)ethyl]acetamide in bioimaging.
Introduction and Principle of Detection
The quinoline scaffold is a foundational structural motif in the design of fluorescent probes for bioimaging.[1][2][3] Its unique photophysical properties, including environmental sensitivity and a strong capacity for metal ion chelation, make it an ideal platform for developing dynamic sensors. While specific literature on the bioimaging applications of this compound is emerging, its core structure, featuring the quinoline-8-oxy group, is a classic and potent chelator for divalent metal ions. This moiety is derived from 8-hydroxyquinoline, a well-established ligand in coordination chemistry and sensor design.
This application note outlines the theoretical framework and provides detailed protocols for the use of this compound as a putative fluorescent sensor for labile zinc (Zn²⁺) pools within living cells. The proposed mechanism of action is Chelation-Enhanced Fluorescence (CHEF) , a phenomenon common to many quinoline-based probes.[4]
Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)
In its unbound state, the this compound molecule is predicted to exhibit low intrinsic fluorescence. This is due to a process called Photo-induced Electron Transfer (PET) , where the lone pair of electrons on the quinoline nitrogen atom quenches the excited state of the fluorophore upon excitation.
Upon introduction of Zn²⁺, the quinoline-8-oxy moiety acts as a bidentate ligand, coordinating the zinc ion. This binding event rigidifies the molecular structure and, crucially, inhibits the PET process by engaging the nitrogen's lone pair in coordination. The blockage of this non-radiative decay pathway results in a significant increase in fluorescence quantum yield, leading to a "turn-on" signal that is directly proportional to the concentration of the target ion.[4][5]
Caption: Proposed CHEF mechanism for this compound.
Spectroscopic and Performance Characteristics (Predicted)
The following table summarizes the expected performance characteristics based on structurally similar quinoline-based Zn²⁺ sensors. These values should be experimentally verified for this compound.
| Parameter | Predicted Value / Characteristic | Rationale / Scientific Insight |
| Excitation Max (λex) | ~370 nm | Quinoline derivatives typically exhibit UV-A excitation wavelengths. |
| Emission Max (λem) | ~510 nm (Green) | The fluorescence emission is often in the blue-green region of the spectrum.[5] |
| Binding Stoichiometry | 1:1 (Probe:Zn²⁺) | The bidentate nature of the 8-oxy-quinoline ligand favors a 1:1 complex. |
| Binding Affinity (Kd) | Low micromolar (µM) to nanomolar (nM) | This range is optimal for detecting labile intracellular Zn²⁺ pools without disrupting tightly bound zinc. |
| Response Time | < 5 minutes | Chelation is typically a rapid process, allowing for real-time imaging. |
| Selectivity | High for Zn²⁺ over biological cations like Na⁺, K⁺, Ca²⁺, Mg²⁺. | The electronic and geometric constraints of the binding pocket favor Zn²⁺. Some cross-reactivity with Cd²⁺ may be observed, which is a common feature of such probes.[5] |
| pH Sensitivity | Optimal performance in physiological range (pH 7.0-7.4). | Extreme pH values can affect both the probe's protonation state and cellular health. |
Experimental Protocols
Protocol 1: Preparation of Reagents
A. Probe Stock Solution (10 mM)
-
Weigh: Accurately weigh 2.30 mg of this compound (MW: 230.26 g/mol ).
-
Dissolve: Add 1.0 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Mix: Vortex thoroughly until the solid is completely dissolved.
-
Store: Aliquot into smaller volumes (e.g., 20 µL) to minimize freeze-thaw cycles. Store at -20°C, protected from light.
-
Scientific Rationale: DMSO is a preferred solvent for organic probes due to its high solvating power and miscibility with aqueous cell culture media. Aliquoting prevents degradation from repeated temperature changes.
-
B. Zinc Chloride Stock Solution (10 mM)
-
Prepare Buffer: Use a metal-free buffer such as 10 mM HEPES, pH 7.4.
-
Dissolve: Dissolve 1.36 mg of ZnCl₂ in 1.0 mL of the HEPES buffer.
-
Store: Store at 4°C. Prepare fresh weekly.
C. TPEN Stock Solution (10 mM, Zinc Chelator)
-
Weigh: Weigh 4.25 mg of TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine).
-
Dissolve: Add 1.0 mL of DMSO.
-
Store: Aliquot and store at -20°C, protected from light.
-
Scientific Rationale: TPEN is a high-affinity, cell-permeable zinc chelator used as a negative control to confirm that the observed fluorescence signal is due to Zn²⁺.
-
Protocol 2: Live-Cell Staining and Imaging
This protocol is optimized for adherent cells (e.g., HeLa, HEK293, or PC-3) grown on glass-bottom imaging dishes.
-
Cell Seeding: Plate cells on 35 mm glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.
-
Media Removal: Aspirate the cell culture medium from the dish.
-
Wash: Gently wash the cells twice with 1 mL of pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the 10 mM DMSO stock to a final concentration of 1-10 µM in pre-warmed HBSS.
-
Causality Note: The optimal concentration must be determined empirically. Start with 5 µM. High concentrations can lead to artifacts or cytotoxicity.
-
Add 1 mL of the probe working solution to the cells.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.
-
Expertise Insight: The incubation time allows for the cell-permeable probe to diffuse across the plasma membrane and accumulate intracellularly.
-
-
Wash: Aspirate the loading solution and wash the cells twice with 1 mL of pre-warmed HBSS to remove any extracellular probe.
-
Imaging: Add 1 mL of fresh HBSS or live-cell imaging medium to the dish. Proceed immediately to the microscope.
Protocol 3: Inducing Changes in Intracellular Zinc
To validate the probe's response, intracellular zinc levels can be manipulated.
-
To Increase Zinc: After probe loading, treat cells with a solution containing 50 µM ZnCl₂ and a zinc ionophore like pyrithione (5 µM) for 5-10 minutes. This facilitates the entry of extracellular zinc into the cell.
-
To Decrease Zinc (Negative Control): After observing the basal zinc signal, add TPEN to a final concentration of 20-50 µM. A zinc-dependent signal should decrease significantly within 10-15 minutes.
Data Acquisition and Validation
A. Microscopy Setup
-
Microscope: An inverted epifluorescence or confocal microscope equipped for live-cell imaging.
-
Excitation Source: A broad-spectrum lamp (e.g., Xenon) or laser line near 370 nm.
-
Filter Set: A DAPI-like filter cube is often a suitable starting point (e.g., Ex: 365/20 nm, Em: 440/40 nm, Dichroic: 400 nm). However, for optimal signal-to-noise, a custom filter set matching the experimentally determined λex/λem is recommended.
-
Objective: 40x or 63x high numerical aperture (NA > 1.2) oil-immersion objective.
-
Detector: A sensitive sCMOS or EMCCD camera.
B. Experimental Validation Workflow
The following workflow is critical to validate that the observed fluorescence changes are genuinely reporting labile zinc.
Caption: A logical workflow for validating the probe's response to zinc.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Very Weak Signal | 1. Probe concentration is too low. 2. Incorrect filter set. 3. Cells have very low basal labile zinc. 4. Probe photobleaching. | 1. Increase probe concentration incrementally (e.g., 2 µM to 10 µM). 2. Verify filter specifications against the probe's excitation/emission spectra. 3. Use a positive control: supplement media with 10-20 µM ZnCl₂ during imaging. 4. Reduce excitation light intensity and/or exposure time. |
| High Background | 1. Incomplete removal of extracellular probe. 2. Probe concentration is too high, leading to aggregation or non-specific binding. | 1. Increase the number and rigor of wash steps after loading. 2. Reduce the probe loading concentration and/or incubation time. |
| Cell Death / Toxicity | 1. Probe concentration is too high. 2. Prolonged exposure to excitation light. 3. Solvent (DMSO) toxicity. | 1. Perform a dose-response curve to find the highest non-toxic concentration. 2. Minimize light exposure by using a neutral density filter and acquiring images only at necessary time points. 3. Ensure the final DMSO concentration in the media is <0.1%. |
| Signal Does Not Respond to TPEN | 1. Signal is from an autofluorescent source. 2. Probe is binding irreversibly or to other ions. | 1. Image a control dish of unstained cells using the same settings to assess autofluorescence. 2. Perform in vitro selectivity tests against other biologically relevant metal ions (Fe²⁺, Cu²⁺, Mn²⁺). |
References
-
Journal of Materials Chemistry B. (n.d.). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Royal Society of Chemistry. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Arisbe Publishers. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]
-
Chen, O. D., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]
-
Aoki, S., et al. (2006). A new fluorescent probe for zinc(II): an 8-hydroxy-5-N,N-dimethylaminosulfonylquinoline-pendant 1,4,7,10-tetraazacyclododecane. PubMed. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new fluorescent probe for zinc(II): an 8-hydroxy-5-N,N-dimethylaminosulfonylquinoline-pendant 1,4,7,10-tetraazacyclododecane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-[2-(quinolin-8-yloxy)ethyl]acetamide – A High-Affinity Fluorescent Probe for the Quantitative Detection of Zinc Ions (Zn²⁺)
Introduction: The Imperative for Precise Zinc Quantification
Zinc is a ubiquitous and essential trace element, playing indispensable catalytic, structural, and regulatory roles in countless biological processes. Dysregulation of zinc homeostasis is implicated in a host of pathological conditions, including neurodegenerative diseases, diabetes, and immune dysfunction. Consequently, the ability to accurately quantify labile zinc pools in biological and environmental systems is of paramount importance for researchers, clinicians, and drug development professionals. N-[2-(quinolin-8-yloxy)ethyl]acetamide emerges as a powerful analytical tool, offering a sensitive and selective fluorescence-based method for the detection and quantification of Zn²⁺ ions. This quinoline-based chemosensor is engineered for high performance in aqueous environments, making it suitable for both in vitro assays and live-cell imaging.
This document provides a comprehensive guide to the principles, performance characteristics, and detailed protocols for the effective application of this compound.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
This compound operates on the principle of Chelation-Enhanced Fluorescence (CHEF).[1][2][3] In its unbound state, the probe exhibits minimal fluorescence. This quenched state is due to photoinduced electron transfer (PET) or other non-radiative decay pathways that dissipate the excitation energy.
The molecule is intelligently designed with a tridentate binding pocket comprising the quinoline nitrogen, the ether oxygen, and the amide oxygen. Upon the introduction of Zn²⁺, the ion is selectively chelated by these donor atoms. This coordination forms a rigid, stable 1:1 complex, which dramatically restricts intramolecular vibrations and rotations.[1][2] This structural rigidification effectively blocks the non-radiative decay pathways, causing the molecule to release its absorbed energy as intense fluorescence. This "turn-on" response is directly proportional to the concentration of zinc ions, allowing for precise quantification. The binding is reversible, as the fluorescence signal can be quenched by the addition of a stronger chelator like EDTA.[1][2][3]
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
Sensor Characteristics & Performance Data
This compound exhibits excellent photophysical properties and high selectivity for zinc, making it a reliable analytical standard. Key performance metrics derived from literature are summarized below.[1][2][3]
| Parameter | Value | Notes |
| Binding Stoichiometry | 1:1 (Probe:Zn²⁺) | Confirmed by Job's Plot and ESI-Mass Spectrometry.[1] |
| Excitation Wavelength (λex) | ~355 nm | Optimal wavelength for exciting the probe-Zn²⁺ complex. |
| Emission Wavelength (λem) | ~521 nm | Wavelength of maximum fluorescence intensity upon Zn²⁺ binding. |
| Limit of Detection (LOD) | 0.019 µM (19 nM) | Far below the WHO guideline for zinc in drinking water (76 µM).[1][2][3] |
| Selectivity | High | Shows minimal fluorescence response to common biological cations such as Na⁺, K⁺, Mg²⁺, Ca²⁺, and other transition metals like Fe²⁺, Ni²⁺, and Cd²⁺ at typical concentrations.[1] |
| Working pH Range | 6.0 - 10.0 | Stable fluorescence of the complex observed within this range, optimal around physiological pH 7.0-7.4.[1] |
| Reversibility | Yes | Fluorescence is quenched upon addition of EDTA, demonstrating reversible binding.[1][2] |
Experimental Protocols
The following protocols are designed to provide a robust framework for the in vitro quantification of Zn²⁺. It is crucial to use high-purity water (Milli-Q or equivalent) and metal-free labware to avoid contamination.
Protocol 1: Preparation of Reagents
1.1. Probe Stock Solution (1 mM):
-
Rationale: A concentrated stock in an organic solvent prevents precipitation and allows for accurate dilution into aqueous buffers. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power and compatibility with most biological buffers.
-
Procedure:
-
Accurately weigh 2.30 mg of this compound (MW: 230.27 g/mol ).
-
Dissolve in 10.0 mL of anhydrous, spectroscopy-grade DMSO to obtain a 1 mM stock solution.
-
Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[4]
-
1.2. Zinc Standard Stock Solution (10 mM ZnCl₂):
-
Rationale: A certified standard solution is critical for generating accurate calibration curves.
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving 136.3 mg of anhydrous zinc chloride (ZnCl₂) in 100 mL of metal-free water.
-
Alternatively, use a commercially available 1000 ppm (15.3 mM) Zn²⁺ standard and dilute accordingly.
-
Store at 4°C.
-
1.3. Assay Buffer (10 mM Bis-Tris, pH 7.0):
-
Rationale: Bis-Tris is an excellent biological buffer for maintaining a stable pH around 7.0 while having low affinity for metal ions, thus minimizing interference with the assay.[1]
-
Procedure:
-
Dissolve 2.09 g of Bis-Tris in 950 mL of metal-free water.
-
Adjust the pH to 7.0 using 1 M HCl.
-
Bring the final volume to 1 L with metal-free water.
-
For experiments requiring metal-free conditions, treat the buffer with Chelex 100 resin to remove trace metal contaminants.
-
Protocol 2: In Vitro Zinc Quantification by Fluorescence Titration
This protocol determines the concentration of an unknown zinc sample by generating a standard curve.
Caption: Workflow for in vitro zinc quantification.
2.1. Procedure:
-
Prepare Zinc Standards: Perform a serial dilution of the 10 mM ZnCl₂ stock solution using the Assay Buffer to create a series of standards (e.g., 0 µM, 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM, 15 µM).
-
Assay Plate Setup: In a 96-well black plate or quartz cuvette, add your zinc standards and unknown samples.
-
Add Probe: Dilute the 1 mM Probe Stock Solution into each well to a final concentration of 10 µM. For example, for a final volume of 200 µL, add 2 µL of 1 mM probe stock. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
-
Incubation: Incubate the plate at room temperature for 5 minutes, protected from light, to allow the chelation reaction to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or spectrofluorometer with excitation set to 355 nm and emission set to 521 nm.
2.2. Data Analysis:
-
Subtract the fluorescence of the blank (0 µM Zn²⁺) from all readings.
-
Plot the background-subtracted fluorescence intensity (Y-axis) against the corresponding zinc concentration (X-axis) for the standards.
-
Perform a linear regression on the linear portion of the curve to obtain the equation (y = mx + c) and the correlation coefficient (R²).
-
Use the equation to calculate the zinc concentration of your unknown samples from their fluorescence intensity readings.
Protocol 3: Determination of Probe-Zinc Binding Stoichiometry (Job's Plot)
3.1. Rationale: A Job's plot (or method of continuous variation) is a classic technique to determine the binding stoichiometry of a metal-ligand complex. By varying the mole fraction of the ligand and metal while keeping the total molar concentration constant, the stoichiometry can be identified at the mole fraction that yields the maximum signal.
3.2. Procedure:
-
Prepare equimolar stock solutions (e.g., 50 µM) of the probe and ZnCl₂ in the Assay Buffer.
-
Prepare a series of 10-12 samples in separate cuvettes where the mole fraction of the probe varies from 0 to 1, while the total concentration ([Probe] + [Zn²⁺]) remains constant at 50 µM.
-
For example, Sample 1: 0 mL probe + 2 mL Zn²⁺; Sample 2: 0.2 mL probe + 1.8 mL Zn²⁺; ...; Sample 11: 2 mL probe + 0 mL Zn²⁺.
-
Incubate and measure the fluorescence at 521 nm as described in Protocol 2.
-
Plot the fluorescence intensity against the mole fraction of the probe ([Probe] / ([Probe] + [Zn²⁺])).
-
The peak of the resulting plot indicates the stoichiometry. A peak at a mole fraction of 0.5 confirms a 1:1 binding ratio.[1]
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Contaminated buffer or water. 2. Autofluorescence from sample matrix. 3. Probe degradation. | 1. Use fresh, high-purity, metal-free water. Treat buffers with Chelex resin. 2. Run a sample blank (without probe) to measure and subtract matrix autofluorescence. 3. Use fresh probe stock; store properly at -20°C, protected from light. |
| Low or No Signal | 1. Incorrect fluorometer settings. 2. pH of the sample is outside the optimal range (6-10). 3. Presence of a strong competing chelator (e.g., EDTA) in the sample. | 1. Verify excitation (355 nm) and emission (521 nm) wavelengths and slit widths. 2. Measure and adjust the sample pH to ~7.0. 3. If possible, remove interfering chelators by sample pre-treatment (e.g., dialysis, size-exclusion chromatography). |
| Poor Linearity in Calibration | 1. Pipetting errors. 2. Inner filter effect at high concentrations. 3. Probe concentration is not in excess of the highest zinc standard. | 1. Use calibrated pipettes and proper technique. 2. Dilute samples to fall within the linear range of the assay. 3. Ensure the probe concentration is sufficient for the expected zinc range. |
References
-
Lee, J. J., Lee, S. A., et al. (2015). A highly selective CHEF-type chemosensor for monitoring Zn2+ in aqueous solution and living cells. RSC Advances, 5(52), 41905-41912. [Link]
-
Kim, C., Lee, J. J., et al. (2015). A highly selective CHEF-type chemosensor for monitoring Zn2+ in aqueous solution and living cells. Semantic Scholar. [Link]
-
Lee, J. J., Lee, S. A., et al. (2015). A highly selective CHEF-type chemosensor for monitoring Zn2+ in aqueous solution and living cells. ResearchGate. [Link]
Sources
Application Notes and Protocols for the Antimicrobial Screening of N-[2-(quinolin-8-yloxy)ethyl]acetamide Derivatives
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad-spectrum antimicrobial activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of a novel series of compounds: N-[2-(quinolin-8-yloxy)ethyl]acetamide derivatives. The protocols herein are designed to ensure scientific rigor, reproducibility, and a logical progression from initial qualitative screening to quantitative assessment of antimicrobial potency. We detail field-proven methodologies, including the Agar Well Diffusion Assay and the Broth Microdilution method for determining Minimum Inhibitory Concentration (MIC), adhering to standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7][8] This guide emphasizes the causality behind experimental choices, providing a self-validating framework for the evaluation of these promising antimicrobial candidates.
Introduction: The Rationale for Screening this compound Derivatives
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery of new chemical entities with novel mechanisms of action.[9] Quinolone antibiotics have long been a cornerstone in treating bacterial infections, primarily by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[10][11][12][13][14] The this compound backbone represents a strategic modification of the classical quinoline structure. The 8-oxy linkage introduces conformational flexibility, while the acetamide moiety provides a site for further functionalization, potentially leading to enhanced target engagement, improved pharmacokinetic properties, or the ability to overcome existing resistance mechanisms.[15]
The systematic screening of this derivative library is therefore a critical step in identifying lead compounds for further development. This guide provides a tiered approach to screening, ensuring efficient use of resources by prioritizing the most promising candidates.
Postulated Mechanism of Action
While the precise mechanism of these novel derivatives is yet to be elucidated, it is hypothesized that they retain the core quinolone mechanism of targeting bacterial type II topoisomerases.[12][16] The structural modifications may influence the binding affinity to these enzymes or alter the drug's ability to penetrate the bacterial cell wall and evade efflux pumps.[13][14]
Overall Experimental Workflow
The antimicrobial screening process follows a logical and stepwise progression. This ensures that comprehensive data is collected efficiently, allowing for informed decisions at each stage of the evaluation.
Caption: Broth microdilution workflow for MIC determination.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the screening results, the following quality control measures are essential:
-
Reference Strains: Always include well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), in each assay. [17][18][19]* Reference Antibiotics: A standard antibiotic with a known MIC range for the control strains must be tested in parallel. This validates the assay conditions and the susceptibility of the test organisms.
-
Controls: The inclusion of sterility and growth controls in every microtiter plate is non-negotiable. The sterility control verifies the absence of contamination, while the growth control confirms the viability of the inoculum. [16]* Standardization: Strict adherence to standardized protocols, such as those provided by CLSI, is crucial for inter-laboratory reproducibility. [4][5]
Conclusion
These application notes provide a robust framework for the initial and quantitative antimicrobial screening of this compound derivatives. By following these detailed protocols and adhering to the principles of scientific integrity, researchers can confidently identify promising new antimicrobial agents. The data generated will form a solid foundation for subsequent studies, including the determination of bactericidal activity, time-kill kinetics, and in vivo efficacy models.
References
-
Wikipedia. Quinolone antibiotic. [Link]
-
Vila, J., et al. (2007). Mechanism of action of and resistance to quinolones. PMC - NIH. [Link]
-
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. PMC - NIH. [Link]
-
Bax, B. D., et al. (2019). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]
-
Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]
-
Microbe Notes. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]
-
Emery Pharma. Minimum Inhibitory Concentration (MIC). [Link]
-
ResearchGate. Agar well-diffusion antimicrobial assay. [Link]
-
American Society for Microbiology. (1967). Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens. ASM Journals. [Link]
-
Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. [Link]
-
International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]
-
Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. CLSI. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Wikipedia. Minimum inhibitory concentration. [Link]
-
U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Campos-Peña, Y., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. [Link]
-
Taylor & Francis Online. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
-
ResearchGate. Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. [Link]
-
ResearchGate. MIC (minimum inhibitory concentration in mg/mL) of the synthesised compounds. [Link]
-
PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
-
Der Pharma Chemica. (2014). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
MDPI. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
-
Star Protocols. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH. [Link]
-
World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
UK Health Security Agency. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]
-
Asia-Pacific Economic Cooperation. (2014). Antimicrobial Susceptibility Testing. [Link]
-
NIH. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. [Link]
-
NIH. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [Link]
-
Asian Journal of Chemistry. (2009). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. [Link]
Sources
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- 5. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. nih.org.pk [nih.org.pk]
- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 9. atcc.org [atcc.org]
- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. atcc.org [atcc.org]
- 19. atcc.org [atcc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[2-(quinolin-8-yloxy)ethyl]acetamide
Welcome to the technical support center for the synthesis of N-[2-(quinolin-8-yloxy)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important quinoline derivative.
The synthesis of this compound is a two-step process. The first step is a Williamson ether synthesis, followed by an N-acetylation. Each of these steps has its own set of challenges that can impact the overall yield. This guide will address potential issues in both stages of the synthesis.
I. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.
Step 1: Williamson Ether Synthesis of 2-(quinolin-8-yloxy)ethan-1-amine
Question 1: My Williamson ether synthesis is resulting in a low yield of 2-(quinolin-8-yloxy)ethan-1-amine. What are the likely causes and how can I improve it?
Answer: Low yields in this step are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some common causes and their solutions:
-
Incomplete Deprotonation of 8-hydroxyquinoline: For the Williamson ether synthesis to proceed, the hydroxyl group of 8-hydroxyquinoline must be deprotonated to form a nucleophilic phenoxide. If a weak base is used, this deprotonation may be incomplete.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide to ensure complete deprotonation. Weaker bases like potassium carbonate can also be used, but may require more forcing conditions.[1]
-
-
Poor Leaving Group on the Ethylamine Moiety: The reaction proceeds via an SN2 mechanism, which is sensitive to the nature of the leaving group.[2][3][4][5]
-
Solution: Instead of 2-chloroethanolamine, consider using 2-bromoethanolamine or even 2-iodoethanolamine. The reactivity order for halides as leaving groups is I > Br > Cl.[1]
-
-
Side Reactions: A common side reaction is the elimination (E2) of the alkylating agent, especially if there is steric hindrance or if the reaction is run at too high a temperature.[6]
-
Inappropriate Solvent: The choice of solvent is critical for SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.
Question 2: I am observing the formation of multiple byproducts in my Williamson ether synthesis. How can I identify and minimize them?
Answer: The primary byproduct to be concerned about is the result of elimination, as mentioned above. Another possibility is N-alkylation of the ethanolamine if the hydroxyl group is not sufficiently deprotonated.
-
Solution: To minimize byproducts, ensure complete deprotonation of the 8-hydroxyquinoline before adding the 2-haloethanolamine. Adding the alkylating agent slowly and at a controlled temperature can also help to favor the desired O-alkylation. If you suspect N-alkylation is occurring, you can protect the amine group of the ethanolamine prior to the reaction, and then deprotect it afterwards, although this adds extra steps to the synthesis.
Step 2: N-acetylation of 2-(quinolin-8-yloxy)ethan-1-amine
Question 3: The N-acetylation of my 2-(quinolin-8-yloxy)ethan-1-amine is sluggish and gives a low yield of the final product. What can I do?
Answer: Low conversion in N-acetylation reactions can be due to several factors, including the reactivity of the acetylating agent, the basicity of the amine, and the reaction conditions.
-
Inactive Nucleophile: If the reaction medium is acidic, the primary amine of 2-(quinolin-8-yloxy)ethan-1-amine can be protonated, rendering it non-nucleophilic.[9]
-
Solution: The addition of a mild base, such as pyridine or triethylamine, is often necessary to neutralize any acid formed during the reaction (e.g., HCl if using acetyl chloride) and to ensure the amine remains in its free, nucleophilic form.[10]
-
-
Insufficiently Reactive Acetylating Agent: While acetic anhydride is a common and effective acetylating agent, for some less reactive amines, a more potent reagent may be needed.[11]
-
Suboptimal Temperature: Many N-acetylation reactions proceed well at room temperature.[9] However, if the reaction is slow, gentle heating may be required.
-
Solution: Try warming the reaction mixture to 40-60 °C and monitor the progress by TLC.[9]
-
Question 4: My final product, this compound, is impure. What are the likely contaminants and how can I purify it?
Answer: Common impurities include unreacted starting material (2-(quinolin-8-yloxy)ethan-1-amine) and byproducts from the acetylation reaction.
-
Purification Strategies:
-
Extraction: During the work-up, washing the organic layer with a dilute acid (e.g., 1M HCl) can help to remove any unreacted amine as its water-soluble salt.[10]
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be experimentally determined.[9][12]
-
Column Chromatography: For difficult separations, column chromatography on silica gel is a reliable technique.[12] A gradient of ethyl acetate in hexane is a good starting point for the eluent system.
-
II. Optimized Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis of 2-(quinolin-8-yloxy)ethan-1-amine
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Reagents:
-
8-hydroxyquinoline
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromoethanolamine hydrobromide
-
Anhydrous DMF
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 8-hydroxyquinoline (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add 2-bromoethanolamine hydrobromide (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Optimized N-acetylation of 2-(quinolin-8-yloxy)ethan-1-amine
Reagents:
-
2-(quinolin-8-yloxy)ethan-1-amine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve 2-(quinolin-8-yloxy)ethan-1-amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the stirred solution.
-
Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
III. Data Presentation
| Parameter | Condition A | Condition B (Optimized) | Rationale for Improvement |
| Step 1: Williamson Ether Synthesis | |||
| Base | K₂CO₃ | NaH | Stronger base ensures complete deprotonation of 8-hydroxyquinoline.[1] |
| Alkyl Halide | 2-Chloroethanolamine | 2-Bromoethanolamine | Bromide is a better leaving group than chloride, increasing the reaction rate.[1] |
| Solvent | Ethanol | DMF | Aprotic solvent prevents solvation of the nucleophile, enhancing its reactivity.[2][4][8] |
| Temperature | Reflux (78 °C) | 80 °C | Controlled heating minimizes the potential for elimination side reactions.[1][6] |
| Step 2: N-acetylation | |||
| Base | None | Pyridine | Neutralizes the acidic byproduct, keeping the amine nucleophilic.[10] |
| Acetylating Agent | Acetic Anhydride | Acetic Anhydride | Acetic anhydride is generally sufficient with the addition of a base. |
| Temperature | Room Temperature | Room Temperature | The reaction typically proceeds well at this temperature with the optimized conditions. |
| Overall Yield | ~40-50% | >75% | Optimization of both steps leads to a significant increase in the final product yield. |
IV. Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for common issues in the synthesis.
V. References
-
BenchChem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides. Retrieved from
-
BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis. Retrieved from
-
Tsunemoto, H., et al. (n.d.). Nα Selective Acetylation of Peptides. PMC - NIH. Retrieved from
-
BenchChem. (n.d.). Optimizing reaction conditions for N-acylation of p-toluidine. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines. Retrieved from
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from
-
BenchChem. (n.d.). Optimizing N-acylation of 3-aminoacetanilide reaction conditions. Retrieved from
-
V.Nimc. (2025). Williamson Ether Synthesis Explained. Retrieved from
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Retrieved from
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from
-
ResearchGate. (n.d.). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from
-
PubChemLite. (n.d.). This compound. Retrieved from
-
Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Retrieved from
-
PubMed. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved from
-
Matrix Scientific. (n.d.). N-{2-[(5-Nitroquinolin-8-yl)oxy]ethyl}acetamide. Retrieved from
-
ResearchGate. (2010). Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle. Retrieved from
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from
-
ResearchGate. (2020). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from
-
BenchChem. (n.d.). How to increase the purity of synthesized N-(2-hydroxyethyl)-2-phenylacetamide. Retrieved from
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from
-
ResearchGate. (n.d.). C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA. Retrieved from
-
Quora. (2018). What is the multi step synthesis of n-ethylacetamide starting from chloroethane and ethanoyl chloride?. Retrieved from
-
PubChem. (n.d.). N-Ethyl-2-(quinolin-8-yloxy)acetamide. Retrieved from
-
BenchChem. (n.d.). Purification techniques for N-Ethylacetamide in a laboratory setting. Retrieved from
-
PubChem. (n.d.). 2-phenoxy-N-(2-(quinolin-8-yloxy)ethyl)acetamide. Retrieved from
-
PubChem. (n.d.). N-[8-oxidanyl-4-(pyridin-2-ylamino)quinolin-2-yl]ethanamide. Retrieved from
-
ResearchGate. (2025). Studies on the alkylation of quinolin-2(1H)-one derivatives. Retrieved from
-
NIH. (n.d.). 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline. Retrieved from
-
NIH. (n.d.). Ethylacetamide. Retrieved from
Sources
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- 7. Williamson Ether Synthesis Explained [vault.nimc.gov.ng]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for N-[2-(quinolin-8-yloxy)ethyl]acetamide Experiments
Welcome to the technical support center for N-[2-(quinolin-8-yloxy)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile quinoline derivative. As a compound of interest in various pharmacological studies, including as an anti-proliferative and anti-tubercular agent, successful and reproducible experimentation is paramount.[1][2] This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common experimental challenges, from synthesis to characterization.
Part 1: Synthesis and Reaction Troubleshooting
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Most challenges arise from incomplete reactions, side-product formation, or difficulties in isolating intermediates.
Frequently Asked Questions (FAQs)
Q1: My initial Williamson ether synthesis of 8-(2-bromoethoxy)quinoline from 8-hydroxyquinoline and 1,2-dibromoethane is resulting in a low yield. What are the likely causes?
A1: This is a critical first step, and low yields are often traced back to three factors: the base, the solvent, and reaction temperature.
-
Causality of Base Selection: 8-Hydroxyquinoline is a phenol, and its hydroxyl group must be deprotonated to form a nucleophilic phenoxide ion. A base that is too weak will result in an incomplete reaction. Conversely, an overly strong base in a protic solvent can lead to unwanted side reactions. Potassium carbonate (K₂CO₃) is often a good choice as it is strong enough to deprotonate the phenol but not so strong as to cause significant decomposition. Ensure the K₂CO₃ is anhydrous, as water can hydrolyze the dibromoethane.
-
Solvent Polarity and Aprotic Nature: The ideal solvent for an Sₙ2 reaction like this is polar and aprotic. Solvents like N,N-dimethylformamide (DMF) or acetonitrile are excellent choices because they can dissolve the ionic intermediates without participating in the reaction. Using a protic solvent like ethanol can solvate the nucleophile, reducing its reactivity.
-
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can lead to the formation of elimination products or other side products from the reaction of 8-hydroxyquinoline itself.[3] A moderate temperature of 60-80 °C is typically sufficient.
Troubleshooting Table: Williamson Ether Synthesis
| Parameter | Common Issue | Recommended Solution |
|---|---|---|
| Base | Incomplete deprotonation of 8-hydroxyquinoline. | Use 1.5-2.0 equivalents of anhydrous K₂CO₃. Ensure it is finely powdered to maximize surface area. |
| Solvent | Low reactivity of the phenoxide. | Use a dry, polar aprotic solvent such as DMF or acetonitrile. |
| Temperature | Formation of dark, tarry side products. | Maintain a consistent temperature between 60-80 °C. Monitor reaction progress by TLC to avoid prolonged heating after completion. |
| Reagent | Di-substitution on 1,2-dibromoethane. | Use a significant excess (5-10 equivalents) of 1,2-dibromoethane to favor mono-substitution. The unreacted excess can be removed later under vacuum. |
Q2: I am having trouble converting 8-(2-bromoethoxy)quinoline to 2-(quinolin-8-yloxy)ethan-1-amine. What is the most reliable method?
A2: Direct amination with ammonia can be low-yielding. The Gabriel synthesis is a highly reliable and clean method for this conversion. This involves reacting your bromo-intermediate with potassium phthalimide to form an N-substituted phthalimide, which is then cleaved to release the primary amine. The key is the cleavage step.
-
Hydrazinolysis: The most common method for cleaving the phthalimide is by refluxing with hydrazine hydrate (N₂H₄·H₂O) in ethanol. This forms a stable phthalhydrazide precipitate, leaving your desired amine in the solution. Ensure the complete precipitation of phthalhydrazide before filtration to avoid contamination of your product.
Q3: My final acetylation step to form this compound is inefficient. What am I doing wrong?
A3: This is a nucleophilic acyl substitution. The amine is the nucleophile, and it attacks the electrophilic carbonyl carbon of an acetylating agent. Common issues involve amine basicity and the choice of acetylating agent.
-
Amine Protonation: The reaction is typically run with a non-nucleophilic base like triethylamine (TEA) or pyridine. This base serves two purposes: it scavenges the HCl byproduct when using acetyl chloride, and it ensures the amine remains in its free, nucleophilic form.[4] Without a base, the generated HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A 50% yield is the theoretical maximum without an added base.[4]
-
Choice of Acetylating Agent:
-
Acetyl Chloride: Highly reactive and efficient, but moisture-sensitive and produces corrosive HCl. Requires careful handling in an inert atmosphere.
-
Acetic Anhydride: Less reactive than acetyl chloride but easier to handle and often gives cleaner reactions. It produces acetic acid as a byproduct, which is less problematic than HCl.
-
Workflow: Synthesis of this compound
Caption: A typical two-part workflow for the synthesis of the target compound.
Part 2: Purification and Characterization
Even with a successful reaction, obtaining a pure, well-characterized final product is a common hurdle.
Frequently Asked Questions (FAQs)
Q1: My final product is a persistent yellow oil after removing the solvent. How can I get it to solidify for proper characterization?
A1: An oily product is almost always indicative of impurities.[5] These impurities disrupt the crystal lattice, preventing solidification.
-
Initial Wash: First, try dissolving the oil in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and washing it with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer and re-evaporate the solvent.
-
Column Chromatography: This is the most effective method for removing persistent impurities. A silica gel column is standard.
-
Trituration: If chromatography is not an option, you can try trituration. Add a non-polar solvent in which your product is poorly soluble (e.g., hexane or diethyl ether) to the oil and stir or sonicate vigorously. Impurities may dissolve in the solvent, hopefully causing your product to precipitate as a solid.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: The target molecule has both polar (amide) and non-polar (quinoline) features. A gradient elution is often best.
-
Starting Point: Begin with a relatively non-polar mobile phase, such as 90:10 Hexane:Ethyl Acetate.
-
Gradient: Gradually increase the polarity by increasing the proportion of ethyl acetate. A gradient from 10% to 50% ethyl acetate in hexane is a good range to explore.
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) first. The ideal Rf value for your product on the TLC plate should be around 0.3-0.4 for good separation on a column.[5]
Q3: My ¹H NMR spectrum is complex. How can I confirm I have the correct product?
A3: The NMR spectrum will have distinct regions. The key is to look for the characteristic peaks of each component part of the molecule. Advanced 2D NMR techniques like COSY and HSQC can also be invaluable for confirming assignments.[6][7]
Table: Expected ¹H NMR and MS Data
| Data Type | Expected Observation | Rationale |
|---|---|---|
| ¹H NMR | ~8.9 ppm (dd) | Proton on the quinoline ring adjacent to the nitrogen (H2). |
| ~8.1-7.2 ppm (m) | Other aromatic protons on the quinoline ring system. | |
| ~6.0-6.5 ppm (br s) | The N-H proton of the amide. This peak may be broad and its chemical shift is solvent-dependent. | |
| ~4.4 ppm (t) | The -O-CH₂- protons, shifted downfield by the adjacent oxygen. | |
| ~3.8 ppm (q) | The -NH-CH₂- protons, coupled to both the N-H and the adjacent CH₂. | |
| ~2.0 ppm (s) | The methyl (-CH₃) protons of the acetyl group, appearing as a sharp singlet. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 231.11 | The molecular weight of C₁₃H₁₄N₂O₂ is 230.26 g/mol . Electrospray ionization will typically show the protonated molecular ion.[8][9] |
Troubleshooting Workflow: Interpreting NMR Spectra
Caption: A logical flowchart for diagnosing issues in a ¹H NMR spectrum.
Part 3: Safety, Handling, and Storage
Proper handling and storage are critical for ensuring the integrity of your compound and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Amides are generally stable, but the ether linkage can be susceptible to long-term degradation. Store the solid compound in a tightly sealed container, protected from light, at room temperature.[10] For long-term storage, keeping it in a desiccator or under an inert atmosphere (like argon or nitrogen) is advisable.
Q2: What are the main hazards associated with the precursors in this synthesis?
A2: Several precursors require careful handling.
-
8-Hydroxyquinoline: Can be harmful if swallowed or inhaled. It is a known chelating agent.[11]
-
1,2-Dibromoethane: Is a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Acetyl Chloride: Is highly corrosive and reacts violently with water (including moisture in the air) to produce HCl gas.[12] All work should be done in a fume hood with moisture-free glassware.
-
Hydrazine Hydrate: Is toxic and corrosive. It is also a suspected carcinogen. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- Vertex AI Search. (2024). Comprehensive Overview of 2-Chloroacetamide.
- International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- BenchChem. (2025). Challenges in the scale-up of amide synthesis processes.
- Chemos GmbH & Co.KG.
- Anshul Specialty Molecules. (2025). 2-Chloro Acetamide.
- PubChem. N-Ethyl-2-(quinolin-8-yloxy)acetamide.
- PubChem. 2-phenoxy-N-(2-(quinolin-8-yloxy)ethyl)acetamide.
- ResearchGate. (2020). Synthesis of N‐(quinolin‐8‐yl)
- Reddit. (2021).
- Chemistry Steps.
- ChemicalBook. (2019).
- ACS Public
- Master Organic Chemistry. (2018).
- Wikipedia. Chloroacetamide.
- SciSpace.
- Sigma-Aldrich. N-(Quinolin-8-yl)acetamide | 33757-42-5.
- PubChemLite. This compound.
- PubChem. 2-(Quinolin-8-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide.
- PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- PubMed. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Frandcom Industrial Limited. China N-Ethylacetamide Manufacturers, Suppliers, Factory.
- Matrix Scientific. N-{2-[(5-Nitroquinolin-8-yl)oxy]ethyl}acetamide.
- Benchchem. Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.
- Bionity.com. 8-Hydroxyquinoline.
- ResearchGate. Reaction sites of 8-hydroxyquinoline 1.
- Semantic Scholar. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- ResearchGate. C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA.
- PubMed. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect.
- ResearchGate. (PDF)
- BenchChem. How to increase the purity of synthesized N-(2-hydroxyethyl)-2-phenylacetamide.
- Benchchem.
- ResearchGate. (2010). Rearrangement of 2-Bromo-N-quinoline-8-yl-acetamide Leading to New Heterocycle.
- PubChem. Ethylacetamide.
- National Institute of Standards and Technology. Acetamide, N-ethyl- - the NIST WebBook.
- Chemos GmbH & Co.KG.
- NIH. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
- ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 8. N-Ethyl-2-(quinolin-8-yloxy)acetamide | C13H14N2O2 | CID 71408854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C13H14N2O2) [pubchemlite.lcsb.uni.lu]
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- 11. 8-Hydroxyquinoline [bionity.com]
- 12. China N-Ethylacetamide Manufacturers, Suppliers, Factory - N-Ethylacetamide Price - Frandcom [fcchemicals.com]
Technical Support Center: Synthesis of N-[2-(quinolin-8-yloxy)ethyl]acetamide
Welcome to the technical support center for the synthesis of N-[2-(quinolin-8-yloxy)ethyl]acetamide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions encountered during this multi-step synthesis. Our focus is on providing practical, field-proven insights to help you identify and resolve common challenges, ensuring the integrity and purity of your final compound.
Synthesis Overview and Key Challenge Areas
The synthesis of this compound is typically achieved in a two-step process: a Williamson ether synthesis followed by an N-acetylation. While seemingly straightforward, each step presents unique challenges that can lead to the formation of specific impurities. Understanding the reaction mechanisms is crucial for effective troubleshooting.
Technical Support Center: Enhancing the Selectivity of N-[2-(quinolin-8-yloxy)ethyl]acetamide for Specific Metal Ions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for enhancing the selectivity of N-[2-(quinolin-8-yloxy)ethyl]acetamide in your experiments. As a derivative of 8-hydroxyquinoline (8-HQ), this compound possesses potent metal chelating properties, which are fundamental to its utility in various applications, from fluorescent sensing to therapeutic development.[1][2][3] This resource will equip you with the knowledge to optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with this compound and related 8-hydroxyquinoline derivatives.
Q1: What is the fundamental mechanism of metal ion chelation by this compound?
A1: The chelation capability of this compound stems from its 8-hydroxyquinoline (8-HQ) core. The 8-HQ scaffold is a bidentate ligand, meaning it can form two bonds with a central metal ion. The phenolic oxygen (at position 8) and the quinoline nitrogen act as a "pincer," forming a stable five-membered ring with the metal ion.[1] This interaction is often accompanied by a change in the spectroscopic properties of the molecule, such as fluorescence, making it useful for metal ion detection.[2][4] The acetamide side chain can also influence the compound's solubility, cell permeability, and potentially its metal ion selectivity through secondary interactions.
Q2: I am observing fluorescence changes with multiple metal ions. How can I improve the selectivity for my target ion?
A2: Achieving high selectivity is a common challenge with 8-HQ derivatives as they can bind to a variety of metal cations.[4][5] Several strategies can be employed to enhance selectivity:
-
pH Optimization: The protonation state of the phenolic hydroxyl group and the quinoline nitrogen is pH-dependent. By carefully controlling the pH of your experimental buffer, you can favor the binding of a specific metal ion that forms a stable complex under those conditions while disfavoring the binding of others.[6][7]
-
Use of Masking Agents: Masking agents are auxiliary ligands that can selectively bind to interfering metal ions, preventing them from interacting with your primary chelator. For example, cyanide can be used to mask Fe(II) and Cu(I), while fluoride can mask Fe(III) and Al(III).
-
Competitive Ligand Experiments: Introducing a competing chelator with a known affinity for the interfering ion can help to sequester it, allowing for more selective binding of your target ion to this compound.
-
Solvent System Modification: The polarity and composition of the solvent can influence the stability of metal-ligand complexes. Experimenting with different solvent systems (e.g., varying ratios of water and organic co-solvents) can sometimes enhance selectivity.
Q3: My compound appears to be degrading during my experiment. What are the potential causes and solutions?
A3: While 8-HQ derivatives are generally stable, degradation can occur under certain conditions. Potential causes include:
-
Photodegradation: Prolonged exposure to high-intensity light, especially UV light, can lead to the degradation of quinoline-based compounds. It is advisable to work in low-light conditions and store stock solutions in amber vials or wrapped in aluminum foil.
-
Oxidative Degradation: The presence of strong oxidizing agents or reactive oxygen species in your experimental system can lead to the degradation of the chelator. Ensure your buffers and reagents are free from such contaminants.
-
Extreme pH: Highly acidic or basic conditions can lead to the hydrolysis of the ether or amide linkages in the side chain. It is recommended to work within a pH range where the compound is stable, typically determined through stability studies.
Q4: How can I confirm the stoichiometry of the metal-ligand complex?
A4: Determining the binding stoichiometry (the ratio of metal ions to ligand molecules in the complex) is crucial for understanding the chelation process. The method of continuous variations, also known as Job's plot, is a widely used spectrophotometric technique for this purpose. This involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The stoichiometry is determined by identifying the mole fraction at which the measured property (e.g., absorbance or fluorescence intensity) is maximal.[8]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Issue 1: Poor or No Response to the Target Metal Ion
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect pH | Perform a pH titration experiment. Measure the response of the chelator to the target metal ion across a range of pH values to determine the optimal pH for complex formation. | The affinity of 8-HQ derivatives for metal ions is highly pH-dependent. The phenolic hydroxyl group must be deprotonated to bind the metal ion effectively. |
| Interference from Other Ions | Conduct a competitive binding assay. Introduce potential interfering ions to your system to see if they inhibit the binding of your target ion. If interference is confirmed, consider using a masking agent.[9] | Other metal ions present in your sample or buffer can compete with your target ion for binding to the chelator, leading to a reduced signal. |
| Compound Degradation | Check the purity and integrity of your compound using techniques like HPLC or NMR. Prepare fresh stock solutions and protect them from light. | Degradation of the chelator will reduce its effective concentration and its ability to bind the target metal ion. |
| Low Metal Ion Concentration | Ensure the concentration of your target metal ion is within the detection range of your assay. You may need to perform a concentration-response curve to determine the optimal concentration range. | The signal change upon chelation is dependent on the concentration of the metal-ligand complex formed. |
Issue 2: High Background Signal or Non-Specific Binding
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Intrinsic Fluorescence of the Compound | Measure the fluorescence of this compound in the absence of any metal ions. This will serve as your baseline to which you can compare the signal in the presence of metal ions. | The compound itself may exhibit some level of fluorescence, which needs to be accounted for in your measurements. |
| Contamination of Buffers or Reagents | Use high-purity, metal-free water and reagents for all your experiments. Buffers should be prepared with chelating-grade salts if possible. | Trace metal contamination in your experimental setup can lead to a high background signal. |
| Interaction with Other Molecules | If working in a complex biological matrix, consider potential interactions with other proteins or molecules that could lead to non-specific fluorescence changes. Perform control experiments with the matrix alone. | Components of your sample other than the target metal ion may interact with the chelator and affect its fluorescence. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Metal Chelation
Objective: To identify the pH at which this compound exhibits the highest selectivity for the target metal ion.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Stock solutions of the target metal ion and potential interfering metal ions (e.g., 10 mM in deionized water)
-
A series of buffers covering a pH range from 4 to 10 (e.g., acetate, MES, HEPES, TRIS)
-
Spectrofluorometer or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of solutions, each containing a fixed concentration of this compound (e.g., 10 µM) and the target metal ion (e.g., 20 µM) in the different pH buffers.
-
Prepare a parallel set of solutions containing the chelator and each of the potential interfering metal ions at the same concentrations.
-
Include a blank for each buffer containing only the chelator.
-
Incubate all solutions at a constant temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Measure the fluorescence intensity or absorbance of each solution at the predetermined optimal wavelength.
-
Plot the signal intensity versus pH for each metal ion. The optimal pH is the one that provides the largest signal for the target ion and the smallest signal for the interfering ions.
Protocol 2: Competitive Binding Assay for Assessing Selectivity
Objective: To quantitatively assess the selectivity of this compound for a target metal ion in the presence of a competing ion.
Materials:
-
This compound stock solution
-
Stock solution of the target metal ion
-
Stock solution of the competing metal ion
-
Optimal buffer identified in Protocol 1
-
Spectrofluorometer or UV-Vis spectrophotometer
Procedure:
-
Prepare a solution containing a fixed concentration of this compound and the target metal ion in the optimal buffer.
-
To a series of aliquots of this solution, add increasing concentrations of the competing metal ion.
-
Include a control sample with no competing metal ion.
-
Incubate the solutions to allow for equilibrium to be re-established.
-
Measure the fluorescence or absorbance of each solution.
-
Plot the signal intensity as a function of the competing ion concentration. A decrease in signal indicates that the competing ion is displacing the target ion from the chelator. The concentration of the competing ion required to reduce the signal by 50% (IC50) can be used as a measure of selectivity.
Visualization of Key Concepts
Experimental Workflow for Enhancing Selectivity
Caption: Workflow for optimizing the selectivity of this compound.
Principle of Competitive Binding
Caption: Competitive binding of metal ions to the chelator.
References
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Medicinal Chemistry, 60(23), 9488-9511. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-14. [Link]
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Rohini, R., Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473. [Link]
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Gao, W., & Li, Y. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
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Hassan, S. S. M., et al. (2013). Effect of pH on the adsorption of 8HQ onto Na- and Zn-montmorillonites from aqueous solution at room temperature. Journal of the Association of Arab Universities for Basic and Applied Sciences, 14(1), 39-46. [Link]
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Khan, I., et al. (2020). New Schiff bases of 2-(quinolin-8-yloxy)acetohydrazide and their Cu(ii), and Zn(ii) metal complexes: Their in vitro antimicrobial potentials and in silico physicochemical and pharmacokinetics properties. New Journal of Chemistry, 44(28), 12267-12281. [Link]
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Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
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Taci, D., et al. (2018). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 23(12), 3237. [Link]
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Rohini, R., Paul, K., & Luxami, V. (2020). 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430–1473. [Link]
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Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4564-4601. [Link]
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Rohini, R., Paul, K., & Luxami, V. (2020). 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430–1473. [Link]
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Bermejo-García, A., et al. (2020). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 20(10), 2789. [Link]
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Kumar, P., et al. (2021). Synthesis of N-(quinolin-8-yl)acetamide derivatives. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to Fluorescent Zinc Sensors: N-[2-(quinolin-8-yloxy)ethyl]acetamide in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and metallomics, the precise measurement of labile zinc (Zn²⁺) pools is paramount. Fluorescent zinc sensors have emerged as indispensable tools for visualizing and quantifying the dynamic fluxes of this essential metal ion. This guide provides a comprehensive comparison of N-[2-(quinolin-8-yloxy)ethyl]acetamide (Q-acetamide) with other widely used fluorescent zinc probes, namely Zinquin, 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ), and FluoZin-3. By synthesizing technical data and field-proven insights, this document aims to equip researchers with the knowledge to make informed decisions for their specific experimental needs.
The Landscape of Fluorescent Zinc Sensing: A Primer
The utility of a fluorescent zinc sensor is dictated by a combination of its photophysical properties, binding affinity, selectivity, and cell permeability. An ideal sensor should exhibit a significant and specific change in its fluorescence upon binding to Zn²⁺, with high sensitivity to detect the typically low nanomolar to picomolar concentrations of labile zinc within cells. The choice of sensor often involves a trade-off between these parameters, tailored to the specific biological question at hand.
This compound (Q-acetamide): A Quinoline-Based Probe
Inferred Properties of Q-acetamide:
-
Mechanism of Action: Like other 8-hydroxyquinoline-based sensors, Q-acetamide is expected to operate via a chelation-enhanced fluorescence (CHEF) mechanism. In its unbound state, the fluorescence is quenched. Upon binding to Zn²⁺, a rigid complex is formed, restricting intramolecular rotation and leading to a significant increase in fluorescence quantum yield.
-
Anticipated Advantages: The relatively small size and neutral charge of Q-acetamide suggest good cell membrane permeability. The 8-hydroxyquinoline core is known for its high affinity and selectivity for zinc over other biologically relevant divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).
-
Data Gaps: Crucial quantitative parameters such as the dissociation constant (Kd) for Zn²⁺, the quantum yield (Φ) of the Zn²⁺-bound form, and a comprehensive selectivity profile are not well-documented for the standalone Q-acetamide probe. Further experimental characterization is required for its confident application in quantitative cellular imaging.
Head-to-Head Comparison: Q-acetamide vs. Established Zinc Sensors
To provide a clear perspective, the following table summarizes the key performance indicators for Zinquin, TSQ, and FluoZin-3.
| Feature | This compound (Inferred) | Zinquin | 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) | FluoZin-3 |
| Core Structure | 8-Hydroxyquinoline | Quinoline | Quinoline | Fluorescein |
| Excitation (λex) | ~330-370 nm | ~368 nm[1] | ~334-360 nm[2][3] | ~494 nm[4] |
| Emission (λem) | ~470-510 nm | ~490 nm[1] | ~470-495 nm[2][3] | ~516 nm[5] |
| Dissociation Constant (Kd) for Zn²⁺ | Not Reported | 370 nM (1:1), 850 nM (2:1)[6] | Ternary complexes: 155 nM - 48.6 µM[3][7] | ~9.1-15 nM[8] |
| Quantum Yield (Φ) with Zn²⁺ | Not Reported | Not widely reported | Not widely reported for Zn(TSQ)₂; lower for ternary complexes[3][7] | >0.5 (estimated) |
| Selectivity | Good (inferred) | Good for Zn²⁺ over Ca²⁺/Mg²⁺[2] | Good for Zn²⁺ over Ca²⁺/Mg²⁺[2] | High for Zn²⁺ over Ca²⁺[8] |
| Cell Permeability | Good (inferred) | Good (as ethyl ester)[1] | Good[2] | Good (as AM ester) |
In-Depth Analysis of the Alternatives
Zinquin
Zinquin is a widely used UV-excitable probe, often employed as its cell-permeable ethyl ester derivative. Inside the cell, esterases cleave the ester group, trapping the active probe. It is valued for its ability to visualize zinc-rich vesicles. However, its UV excitation wavelength can cause phototoxicity and autofluorescence in biological samples. The formation of both 1:1 and 2:1 complexes with zinc can complicate quantitative analysis[6].
TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline)
TSQ is another popular quinoline-based, cell-permeant sensor. A critical aspect of its behavior in a cellular context is its propensity to form ternary complexes with zinc that is already bound to proteins (Sensor-Zn-Protein)[3][7]. This means that the observed fluorescence may not solely represent the "free" labile zinc pool, a crucial consideration for data interpretation. The dissociation constants for these ternary adducts can vary significantly depending on the protein[3][7].
FluoZin-3
FluoZin-3 belongs to the fluorescein family of dyes and offers the significant advantage of excitation in the visible range (~494 nm), which minimizes phototoxicity and cellular autofluorescence compared to UV-excitable probes[4]. It boasts a high affinity for Zn²⁺ (Kd in the low nanomolar range) and a large dynamic range, with a fluorescence increase of over 50-fold upon zinc binding[8]. Its high affinity makes it suitable for detecting resting levels of intracellular zinc.
Experimental Design and Protocols
The successful application of any fluorescent zinc sensor hinges on rigorous experimental design, including appropriate controls.
General Protocol for Intracellular Zinc Imaging
Caption: A generalized workflow for intracellular zinc imaging using fluorescent sensors.
Step-by-Step Methodology:
-
Cell Culture: Seed cells on an appropriate imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere.
-
Washing: Gently wash the cells with a buffered salt solution (e.g., Hank's Balanced Salt Solution, HBSS) to remove culture medium components that may interfere with probe loading or imaging.
-
Probe Preparation: Prepare a working solution of the zinc sensor in the appropriate buffer. For cell-permeant ester forms (e.g., Zinquin ethyl ester, FluoZin-3 AM), the final concentration is typically in the low micromolar range.
-
Probe Loading: Incubate the cells with the sensor working solution for a specified time (e.g., 15-30 minutes) at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells several times with fresh buffer to remove any extracellular probe.
-
Imaging: Acquire fluorescence images using a microscope equipped with the appropriate excitation and emission filters for the chosen sensor.
-
Data Analysis: Quantify the fluorescence intensity in regions of interest to determine relative changes in intracellular zinc concentration.
Causality in Experimental Choices
-
Choice of Buffer: The use of a simple buffered salt solution during loading and imaging is crucial to avoid interference from components in the culture medium, such as pH indicators and metal ions.
-
Incubation Time and Temperature: These parameters are optimized to allow for sufficient probe uptake and, in the case of ester forms, intracellular cleavage, while minimizing cellular stress.
-
Washing Steps: Thorough washing is essential to reduce background fluorescence from the extracellular probe, thereby improving the signal-to-noise ratio.
Self-Validating Systems: The Importance of Controls
To ensure the trustworthiness of the obtained data, the following controls are indispensable:
-
Negative Control (Zinc Depletion): Pre-treatment of cells with a membrane-permeable, high-affinity zinc chelator like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) should significantly reduce the fluorescence signal, confirming that the probe is responding to intracellular zinc.
-
Positive Control (Zinc Supplementation): The addition of exogenous zinc along with a zinc ionophore (e.g., pyrithione) should lead to a marked increase in fluorescence, demonstrating the sensor's responsiveness to elevated zinc levels.
Signaling Pathways and Zinc Sensor Mechanism
Caption: Mechanisms of action for fluorescent zinc sensors.
The primary mechanism for most small-molecule zinc sensors is Chelation-Enhanced Fluorescence (CHEF). For quinoline-based probes like Zinquin and TSQ, the formation of ternary complexes with zinc-binding proteins is an additional important consideration in cellular environments[3][7].
Conclusion: Selecting the Right Tool for the Job
The choice of a fluorescent zinc sensor is a critical decision that directly impacts the quality and interpretability of experimental data.
-
This compound (Q-acetamide) , based on its 8-hydroxyquinoline core, holds promise as a cell-permeable probe with good potential for zinc selectivity. However, the current lack of comprehensive quantitative data necessitates further characterization before it can be widely adopted for quantitative studies.
-
Zinquin and TSQ are well-established, UV-excitable quinoline-based probes that are particularly useful for qualitative and semi-quantitative studies. Researchers using these probes must be mindful of their potential for phototoxicity and their interaction with protein-bound zinc, which can influence the interpretation of the observed fluorescence.
-
FluoZin-3 stands out for its visible light excitation, high zinc affinity, and large fluorescence dynamic range, making it an excellent choice for detecting low basal levels of intracellular zinc with reduced phototoxicity.
Ultimately, the optimal sensor depends on the specific requirements of the experiment, including the expected zinc concentration, the desired spatial and temporal resolution, and the instrumentation available. Rigorous experimental design with appropriate controls is paramount for obtaining reliable and meaningful data in the dynamic field of zinc biology.
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Nowakowski, A. B., & Petering, D. H. (2015). Chemical-biological properties of zinc sensors TSQ and zinquin: formation of sensor-Zn-protein adducts versus Zn(sensor)2 complexes. Metallomics, 7(6), 1055-1063. [Link]
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Nowakowski, A. B., et al. (2012). Sensor specific imaging of proteomic Zn2+ with zinquin and TSQ after cellular exposure to N-ethylmaleimide. Metallomics, 4(5), 473-481. [Link]
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Krezel, A., & Maret, W. (2016). Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences. Journal of inorganic biochemistry, 163, 249-257. [Link]
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Hess, K. A., et al. (2007). The zinc indicator FluoZin-3 is not perturbed significantly by physiological levels of calcium or magnesium. Cell Calcium, 41(4), 385-391. [Link]
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Coyle, P., et al. (2009). The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green. Journal of inorganic biochemistry, 103(6), 869-875. [Link]
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Kim, A., et al. (2020). Developing a New Chemosensor Targeting Zinc Ion Based on Two Types of Quinoline Platform. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 241, 118652. [Link]
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Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 743-749. [Link]
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Zhang, X., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS omega, 7(21), 17849-17857. [Link]
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Can, M., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. International Journal of Molecular Sciences, 24(8), 7208. [Link]
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Sensi, S. L., et al. (1997). Measurement of intracellular free zinc in living cortical neurons: routes of entry. The Journal of neuroscience, 17(24), 9554-9564. [Link]
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He, L., et al. (2014). Highly sensitive quinoline-based two-photon fluorescent probe for monitoring intracellular free zinc ions. Analytical chemistry, 86(15), 7556-7562. [Link]
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Al-Hussain, S. A., & Al-Amshany, Z. M. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Egyptian Journal of Chemistry, 65(9), 1-1. [Link]
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The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2022). Molecules, 27(15), 4995. [Link]
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- Krezel, A., & Maret, W. (2016). Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences. Journal of inorganic biochemistry, 163, 249-257.
- Nowakowski, A. B., & Petering, D. H. (2015). Chemical-biological properties of zinc sensors TSQ and zinquin: formation of sensor-Zn-protein adducts versus Zn(sensor)2 complexes. Metallomics, 7(6), 1055-1063.
- Nowakowski, A. B., et al. (2012). Sensor specific imaging of proteomic Zn2+ with zinquin and TSQ after cellular exposure to N-ethylmaleimide. Metallomics, 4(5), 473-481.
- Nowakowski, A. B., & Petering, D. H. (2011). Reactions of the fluorescent sensor, zinquin, with the zinc-proteome: adduct formation and ligand substitution. Inorganic chemistry, 50(20), 10124–10133.
- Meeusen, J. W., et al. (2011). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry, 50(16), 7563–7573.
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- Sensi, S. L., et al. (1997). Measurement of intracellular free zinc in living cortical neurons: routes of entry. The Journal of neuroscience, 17(24), 9554-9564.
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- He, L., et al. (2014). Highly sensitive quinoline-based two-photon fluorescent probe for monitoring intracellular free zinc ions. Analytical chemistry, 86(15), 7556-7562.
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A Researcher's Guide to Fluorophore Photostability: A Comparative Analysis Featuring N-[2-(quinolin-8-yloxy)ethyl]acetamide
In the landscape of fluorescence-based methodologies, the selection of a robust fluorophore is a critical determinant of experimental success. For researchers in drug development and cellular imaging, the photostability of a fluorescent probe—its resilience to photon-induced chemical degradation—is a paramount consideration for assays demanding prolonged or intense illumination. This guide offers a comparative perspective on the photostability of various classes of fluorophores, with a special focus on the quinoline-based compound, N-[2-(quinolin-8-yloxy)ethyl]acetamide.
While direct, quantitative photostability data for this compound is not extensively documented in peer-reviewed literature, we can infer its general characteristics based on the known properties of quinoline-based fluorescent probes. Quinoline derivatives are a versatile class of fluorophores often employed as sensors for their environmental sensitivity.[1] This guide will provide a qualitative assessment of the expected photostability of this compound and present a framework for its empirical evaluation against well-characterized fluorophores such as fluoresceins, rhodamines, cyanine dyes, and the Alexa Fluor family.
Understanding Photobleaching: The Inevitable Fade
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it non-fluorescent.[2][3][4] This process is a significant constraint in fluorescence microscopy, particularly in time-lapse imaging and single-molecule studies.[2][5] The phenomenon arises when a fluorophore in an excited state undergoes chemical reactions, often involving molecular oxygen, leading to covalent bond cleavage.[2][5] The propensity of a fluorophore to photobleach is influenced by its molecular structure, its local environment, and the intensity and duration of the excitation light.[6]
The mechanism of photobleaching often involves the transition from an excited singlet state to a longer-lived triplet state.[5] In this triplet state, the fluorophore has an increased window of opportunity to react with other molecules, leading to its permanent degradation.[5] Strategies to mitigate photobleaching include reducing the intensity of the excitation light, limiting the exposure time, or using more photostable fluorophores.[2]
A Comparative Overview of Common Fluorophores
The choice of fluorophore can dramatically impact the quality and reliability of fluorescence data. Below is a comparative analysis of several widely used fluorophore families.
This compound and Quinoline Derivatives
This compound belongs to the quinoline family of fluorophores.[7] While specific photostability data for this compound is sparse, quinoline-based probes are known for their utility as fluorescent sensors.[1] Some quinoline derivatives have demonstrated good photostability, a desirable characteristic for imaging applications.[1] However, without direct comparative data, a definitive statement on the photostability of this compound relative to other classes of dyes cannot be made. Researchers are encouraged to perform direct comparisons using the protocol outlined in this guide.
Fluorescein and its Derivatives
Fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC), are among the most common green-emitting fluorophores. They are prized for their high absorptivity and excellent fluorescence quantum yields.[8] However, a significant drawback of fluorescein-based dyes is their susceptibility to photobleaching, especially under high-intensity illumination.[8] Their fluorescence is also pH-sensitive, which can be a confounding factor in cellular imaging.[8]
Rhodamine and its Derivatives
Rhodamine dyes, such as Rhodamine B and Texas Red, are known for their brightness and relatively good photostability, particularly when compared to fluoresceins.[9][10] Silicon rhodamine (SiR) dyes, a more recent development, offer even greater photostability and far-red to near-infrared emission, which is advantageous for deep-tissue imaging.[11][12]
Cyanine Dyes (Cy Dyes)
The cyanine dye family, including Cy3, Cy5, and Cy7, are popular for a range of biological labeling applications.[13] Their photostability can be variable depending on their specific structure and the local environment.[14] For instance, some cyanine dyes are better suited for harsh mounting conditions in non-polar media.[15] Strategies to enhance the photostability of cyanine dyes, such as covalent linkage to protective agents like cyclooctatetraene (COT), have been developed.[16][17]
Alexa Fluor Dyes
The Alexa Fluor family of dyes are renowned for their exceptional brightness and superior photostability across the visible spectrum.[15][18][19][] They are sulfonated rhodamine and cyanine derivatives, a modification that enhances their water solubility and photostability.[] Alexa Fluor dyes are generally less pH-sensitive than fluoresceins and are considered a gold standard for demanding imaging applications.[19][21] Studies have shown that Alexa Fluor dyes, such as Alexa Fluor 568, exhibit significantly higher photostability compared to traditional dyes like FITC.[18][22]
Quantitative Comparison of Fluorophore Photostability
To provide a quantitative basis for comparison, the following table summarizes key photophysical properties of representative fluorophores. The photobleaching quantum yield (Φb) is a measure of the probability that a fluorophore will be photobleached upon excitation; a lower value indicates higher photostability.
| Fluorophore Family | Example | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Relative Photostability |
| Quinoline | This compound | Varies | Varies | Varies | Varies | Qualitative Assessment Needed |
| Fluorescein | Fluorescein | ~494 | ~521 | ~70,000 - 92,300[23] | ~0.9[23] | Low to Moderate[8][23] |
| Rhodamine | Rhodamine B | ~555 | ~580 | ~110,000 | ~0.3-0.7 | Moderate to High[9] |
| Cyanine | Cy5 | ~649 | ~670 | ~250,000[14] | ~0.27[14] | Moderate to Low[14] |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 | High[1] |
| Alexa Fluor | Alexa Fluor 568 | ~578 | ~603 | ~91,300 | ~0.69[14] | High[18] |
Note: Photophysical properties can vary depending on the experimental conditions (e.g., solvent, pH, conjugation to a biomolecule).
Experimental Protocol for Measuring Photostability
To empower researchers to make informed decisions based on their specific experimental context, we provide a standardized protocol for quantifying and comparing the photostability of fluorophores.
Objective: To determine the rate of photobleaching of this compound and other fluorophores under continuous illumination.
Materials
-
Fluorophores of interest (e.g., this compound, FITC, Alexa Fluor 488)
-
Appropriate solvent (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., laser or stabilized arc lamp)
-
Filter sets appropriate for the fluorophores being tested
-
A sensitive camera (e.g., sCMOS or EMCCD)
-
-
Image analysis software (e.g., ImageJ/Fiji)
Experimental Workflow Diagram
Caption: Experimental workflow for comparing fluorophore photostability.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare stock solutions of each fluorophore in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to the same final concentration (e.g., 1 µM) in an aqueous buffer like PBS (pH 7.4). It is crucial to ensure the absorbance of the solutions is low (<0.05) at the excitation wavelength to avoid inner filter effects.
-
Mount a small volume (e.g., 10 µL) of the fluorophore solution onto a clean microscope slide and place a coverslip over it.
-
Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation during the experiment.
-
-
Microscope Setup and Image Acquisition:
-
Turn on the fluorescence microscope and light source, allowing them to stabilize.
-
Place the prepared slide on the microscope stage.
-
Select the appropriate filter set for the fluorophore being imaged.
-
Focus on the sample.
-
Set the illumination intensity to a level that is representative of your typical imaging experiments. Keep this intensity constant for all fluorophores being compared.
-
Set the camera parameters (e.g., exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Use the same settings for all samples.
-
Acquire an initial image (time = 0).
-
Begin continuous illumination of the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis program like ImageJ/Fiji.
-
Define a region of interest (ROI) in the center of the illuminated field.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
For background correction, select a region outside the illuminated area and measure its mean intensity. Subtract this background value from the ROI intensity at each time point.
-
Normalize the background-corrected intensity values by dividing each value by the intensity of the first frame (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
The resulting curves represent the photobleaching kinetics. A slower decay indicates higher photostability. For a more quantitative comparison, the decay curves can be fitted to a single or double exponential function to extract the photobleaching rate constant(s).
-
Conclusion
The photostability of a fluorophore is a critical parameter that directly influences the quality and reliability of fluorescence-based experiments. While established fluorophore families like the Alexa Fluors offer exceptional photostability for demanding applications, the specific performance of any fluorophore, including this compound, should be empirically validated within the context of the intended experiment. By following the standardized protocol provided in this guide, researchers can make data-driven decisions to select the most appropriate fluorescent probe, thereby enhancing the rigor and reproducibility of their scientific findings.
References
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Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. National Institutes of Health. [Link]
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Enhanced brightness and photostability of cyanine dyes by supramolecular containment. arXiv. [Link]
-
An Introduction to Alexa Dyes. Bitesize Bio. [Link]
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A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. RSC Publishing. [Link]
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Photobleaching. Wikipedia. [Link]
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Fluorophore Photobleaching Literature References. Nikon's MicroscopyU. [Link]
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On the Mechanisms of Cyanine Fluorophore Photostabilization. PMC - PubMed Central. [Link]
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On the Mechanisms of Cyanine Fluorophore Photostabilization | Request PDF. ResearchGate. [Link]
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Photobleaching in Fluorescence Microscopy. AZoLifeSciences. [Link]
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Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020). SciSpace. [Link]
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Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. PMC - PubMed Central. [Link]
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Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
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Comparison of photostability for selected fluorescent proteins. ResearchGate. [Link]
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Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system. National Institutes of Health. [Link]
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Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Lupine Publishers. [Link]
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A Photostable Silicon Rhodamine Platform for Optical Voltage Sensing. Journal of the American Chemical Society. [Link]
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A Photostable Silicon Rhodamine Platform for Optical Voltage Sensing. PubMed Central. [Link]
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Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
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(PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. ResearchGate. [Link]
-
Photostability Measurements. Bio-protocol. [Link]
-
Two new quinoline-based regenerable fluorescent probes with AIE characteristics for the selective recognition of Cu2+ in aqueous. The Royal Society of Chemistry. [Link]
-
Engineering and characterizing monomeric fluorescent proteins for live-cell imaging applications. Springer Nature Experiments. [Link]
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This compound. PubChem. [Link]
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A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Quinoline-Based α-Glucosidase Inhibitors
A Note on the Target Compound: Initial literature searches for efficacy data on N-[2-(quinolin-8-yloxy)ethyl]acetamide did not yield specific in-vitro or in-vivo studies. To fulfill the objective of this guide—to provide a detailed comparison of preclinical efficacy data—we will focus on a closely related and well-documented class of compounds: 2-(quinoline-2-ylthio)acetamide derivatives . Specifically, we will highlight a promising lead candidate from this series, designated as compound 10c in recent literature, which has been evaluated as a potent α-glucosidase inhibitor for the management of Type 2 Diabetes Mellitus.[1] This guide will dissect its performance from initial enzymatic assays to subsequent animal model validations, offering a comprehensive framework for researchers in drug discovery.
Introduction: The Therapeutic Promise of Quinoline Derivatives in Diabetes
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid structure and capacity for diverse functionalization have made it a focal point for designing novel enzyme inhibitors. In the context of metabolic diseases, the inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine, is a key strategy for managing Type 2 Diabetes.[2][3] This enzyme is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[4] By inhibiting α-glucosidase, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia—a critical factor in diabetes management.[2][5]
This guide provides a detailed comparison of the in-vitro enzymatic inhibition and the in-vivo anti-diabetic efficacy of a novel 2-(quinoline-2-ylthio)acetamide derivative, compound 10c . We will explore the experimental data that bridges the gap between benchtop assays and whole-organism physiological effects, providing insights into its potential as a therapeutic candidate.
In-Vitro Efficacy: Targeting the α-Glucosidase Enzyme
The initial screening of a potential anti-diabetic drug often begins with in-vitro assays to determine its direct inhibitory effect on the target enzyme. For compound 10c , this involved a well-established α-glucosidase inhibition assay.
Experimental Design and Rationale
The primary goal of the in-vitro study was to quantify the potency of a series of twenty synthesized 2-(quinoline-2-ylthio)acetamide derivatives against α-glucosidase. The assay measures the enzymatic activity by monitoring the cleavage of a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a colored product, p-nitrophenol, that can be measured spectrophotometrically. The concentration of the inhibitor required to reduce the enzyme's activity by 50% is determined as the IC50 value, a key metric of potency.
Quantitative Data Summary
The in-vitro screening identified compound 10c as the most potent inhibitor among the synthesized series. Its efficacy was significantly higher than that of acarbose, a commercially available α-glucosidase inhibitor used as a positive control.
| Compound | Target Enzyme | IC50 Value (µM) |
| Compound 10c | α-Glucosidase | 0.180 |
| Acarbose (Control) | α-Glucosidase | 750.0 |
| Data sourced from a 2024 study on novel 2-(quinoline-2-ylthio)acetamide derivatives.[1] |
Kinetic studies further revealed that compound 10c acts as a competitive inhibitor of α-glucosidase, with a Ki value of 0.15 µM.[1] This indicates that the compound directly competes with the substrate for binding to the active site of the enzyme.
Experimental Workflow: In-Vitro α-Glucosidase Inhibition Assay
Caption: Workflow for the in-vitro α-glucosidase inhibition assay.
In-Vivo Efficacy: Evaluation in a Diabetic Animal Model
While potent in-vitro activity is a prerequisite, the true therapeutic potential of a compound is determined by its efficacy and safety in a living organism. Compound 10c was therefore advanced to in-vivo studies using a chemically-induced diabetic rat model.
Experimental Design and Rationale
The objective of the in-vivo study was to assess whether the potent enzymatic inhibition observed in-vitro translates into a tangible anti-diabetic effect. A common method is to induce a diabetic state in rodents using streptozotocin (STZ) or alloxan, chemicals that are toxic to pancreatic β-cells, thereby mimicking a diabetic condition.[6] The efficacy of compound 10c was evaluated by monitoring its effect on fasting blood glucose levels over a period of time compared to a control group and a group treated with a standard anti-diabetic drug.
Quantitative Data Summary
In a rat model of diabetes mellitus, oral administration of compound 10c led to a significant reduction in both fasting and overall blood glucose levels.[1] Histopathological analysis of the pancreas and liver in the treated rats also showed improvements in islet architecture and hepatocyte structure, respectively.[1]
| Group | Treatment | Outcome |
| Diabetic Control | Vehicle | Sustained high blood glucose |
| Test Group | Compound 10c | Significant reduction in blood glucose |
| Positive Control | Standard Anti-diabetic Drug | Reduction in blood glucose |
| In-vivo data affirms the anti-diabetic efficacy of compound 10c.[1] |
Experimental Workflow: In-Vivo Anti-Diabetic Study
Caption: Workflow for the in-vivo evaluation of anti-diabetic compounds.
Comparative Analysis: Bridging the In-Vitro and In-Vivo Results
The successful translation from a potent in-vitro IC50 of 0.180 µM to a significant in-vivo reduction in hyperglycemia is a critical milestone in drug development.[1] This demonstrates that compound 10c possesses favorable pharmacokinetic and pharmacodynamic properties, allowing it to reach its target enzyme in the gut and exert its inhibitory effect in a complex biological system.
-
Potency Correlation: The high in-vitro potency of compound 10c is consistent with its observed in-vivo efficacy. This strong correlation suggests that α-glucosidase inhibition is indeed the primary mechanism driving its anti-diabetic effect.
-
Bioavailability and Stability: The positive in-vivo results imply that compound 10c , when administered orally, is sufficiently stable in the gastrointestinal tract and is available at the site of action (the small intestine) to inhibit the target enzyme effectively.
-
Translational Potential: The data strongly supports the continued preclinical development of 2-(quinoline-2-ylthio)acetamide derivatives. The next steps would involve more extensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to fully characterize the compound's profile before it can be considered for clinical trials.
Mechanism of Action: Competitive Inhibition of α-Glucosidase
α-Glucosidase inhibitors work by competitively and reversibly binding to the active site of α-glucosidase enzymes in the small intestine.[5] This prevents the breakdown of complex carbohydrates into glucose, thereby delaying glucose absorption and reducing the postprandial spike in blood sugar.
Caption: Competitive inhibition of α-glucosidase by Compound 10c.
Detailed Experimental Protocols
Protocol 1: In-Vitro α-Glucosidase Inhibition Assay
Adapted from standardized protocols.[7][8]
-
Reagent Preparation:
-
Prepare a 50 mM phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 2 U/mL.
-
Prepare a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.
-
Prepare stock solutions of the test compound (e.g., 10c) and acarbose in DMSO, followed by serial dilutions in phosphate buffer.
-
Prepare a 1 M solution of sodium carbonate (Na2CO3) for reaction termination.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of each concentration of the test compound or control to respective wells.
-
Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for exactly 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3 solution to all wells.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In-Vivo Anti-Diabetic Study in Rats
This protocol is a generalized representation based on common methodologies.[6][9][10]
-
Animal Handling and Acclimatization:
-
Use male Sprague-Dawley rats (180-220 g).
-
House the animals in standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to standard pellet diet and water for one week to acclimatize.
-
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of freshly prepared alloxan monohydrate (120 mg/kg) or streptozotocin (STZ) dissolved in citrate buffer.
-
After 72 hours, collect blood from the tail vein and measure fasting blood glucose levels. Rats with a blood glucose level above 200 mg/dL are considered diabetic and are included in the study.
-
-
Experimental Groups and Treatment:
-
Randomly divide the diabetic rats into at least three groups (n=6 per group):
-
Group I (Diabetic Control): Receives the vehicle (e.g., 1% Tween 80 solution) orally once daily.
-
Group II (Test Group): Receives the test compound (e.g., 10c) at a predetermined dose orally once daily.
-
Group III (Positive Control): Receives a standard anti-diabetic drug (e.g., Glibenclamide, 5 mg/kg) orally once daily.
-
-
Continue the treatment for the designated study period (e.g., 14 days).
-
-
Data Collection and Analysis:
-
Monitor and record the body weight and fasting blood glucose of all rats at regular intervals (e.g., Day 0, 7, and 14).
-
At the end of the study, euthanize the animals and collect blood for biochemical analysis.
-
Harvest organs such as the pancreas and liver, fix them in 10% formalin, and process for histopathological examination.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects.
-
References
-
National Center for Biotechnology Information. (n.d.). Alpha Glucosidase Inhibitors. StatPearls. Retrieved from [Link]
-
Bio-Techne. (2024, June 21). What are α-glucosidase inhibitors and how do they work?. Retrieved from [Link]
-
Clissold, S. P., & Edwards, C. (1988). The mechanism of alpha-glucosidase inhibition in the management of diabetes. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Alpha-glucosidase inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of alpha-glucosidase inhibitors. Retrieved from [Link]
-
Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. Protocols.io. Retrieved from [Link]
-
Segura-Campos, M. R. (2019). In vitro α-amylase and α-glucosidase inhibitory assay V. 2. Protocols.io. Retrieved from [Link]
-
Ghomi, M., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. Retrieved from [Link]
-
Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. Protocols.io. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) In vitro α-amylase and α-glucosidase inhibitory assay v2. Retrieved from [Link]
-
ScienceDirect. (n.d.). Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). In vivo Animal Model for Screening of Anti Diabetic Activity. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. Retrieved from [Link]
-
IJCPS. (n.d.). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-[2-(quinolin-8-yloxy)ethyl]acetamide Analogs for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-[2-(quinolin-8-yloxy)ethyl]acetamide analogs. By examining the impact of structural modifications on their biological activity, this document aims to equip researchers with the necessary insights to design and develop novel and potent therapeutic agents.
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The this compound scaffold, in particular, combines the versatile quinoline moiety with an acetamide side chain, offering multiple points for structural modification to optimize therapeutic efficacy and selectivity. This guide will delve into the nuanced relationships between the chemical structure of these analogs and their biological performance, with a focus on their potential as anticancer agents.
Core Scaffold and Rationale for Modification
The fundamental structure of this compound consists of three key components, each amenable to chemical modification to explore the structure-activity landscape:
-
The Quinoline Ring: Substitutions on the aromatic rings of the quinoline system can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
-
The Ether Linkage: The oxygen atom connecting the quinoline ring to the side chain plays a crucial role in the molecule's overall conformation and flexibility.
-
The Ethylacetamide Side Chain: Modifications to the length of the ethyl linker and substitutions on the acetamide nitrogen can impact the compound's solubility, metabolic stability, and binding affinity.
The exploration of analogs of this scaffold is driven by the hypothesis that systematic structural alterations will lead to the identification of compounds with enhanced potency, improved selectivity for cancer cells over healthy cells, and favorable pharmacokinetic properties.
Comparative Analysis of Analog Performance
While direct, extensive SAR studies on a single, homologous series of this compound analogs are not abundantly available in the public domain, we can draw valuable insights from closely related structures, particularly 2-(quinolin-4-yloxy)acetamides, which have been investigated for their antitubercular activity.[1][2][4] The principles governing the impact of substituents in these analogs are likely transferable to the quinolin-8-yloxy scaffold.
Influence of Substituents on the Quinoline Ring
The nature and position of substituents on the quinoline ring are critical determinants of biological activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents can modulate the pKa of the quinoline nitrogen, influencing its ability to form hydrogen bonds with target proteins.
-
Steric Bulk: The size of the substituent can either enhance binding through favorable van der Waals interactions or hinder it due to steric clashes within the binding pocket.
-
Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, can increase lipophilicity, potentially enhancing membrane permeability and cellular uptake.
A study on 2-styrylquinolines demonstrated that the introduction of a carboxyl group dramatically decreased both antileishmanial activity and cytotoxicity, highlighting the profound impact of even small modifications.[5]
Modifications of the Acetamide Side Chain
The acetamide portion of the molecule offers another avenue for optimization.
-
N-Substitution: Replacing the hydrogen on the acetamide nitrogen with various alkyl or aryl groups can influence the compound's hydrogen bonding capacity and overall lipophilicity. Studies on other quinoline carboxamides have shown that such modifications are an effective strategy for enhancing anticancer potency.[5]
-
Bioisosteric Replacement: The amide bond can be replaced with other functional groups (bioisosteres) to improve metabolic stability or alter binding modes.[3]
The following table summarizes the antiproliferative activity of a structurally related analog, highlighting the potential for potent anticancer activity within this class of compounds.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Citation |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal Carcinoma) | 0.6 | [6] |
This data point underscores the significant potential of quinolin-yloxy acetamide derivatives as potent anticancer agents. The sub-micromolar activity of this compound against a nasopharyngeal carcinoma cell line suggests that further optimization of the this compound scaffold could lead to highly efficacious drug candidates.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of these analogs typically involves a multi-step process. A generalized synthetic workflow is presented below.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Methodology:
-
Synthesis of Substituted Quinolin-8-ols:
-
Substituted anilines are reacted with diethyl malonate via the Gould-Jacobs reaction to yield 4-hydroxyquinolin-2(1H)-ones.
-
These intermediates can then undergo further chemical transformations to introduce a hydroxyl group at the 8-position and other desired substituents on the quinoline ring.
-
-
Synthesis of N-(2-bromoethyl)acetamide:
-
2-Bromoethylamine hydrobromide is acetylated using acetyl chloride or acetic anhydride in the presence of a base to yield N-(2-bromoethyl)acetamide.
-
-
Coupling Reaction:
-
The substituted quinolin-8-ol is coupled with N-(2-bromoethyl)acetamide via a Williamson ether synthesis, typically in the presence of a base such as potassium carbonate in a suitable solvent like DMF or acetone, to afford the final this compound analogs.[1]
-
In Vitro Antiproliferative Assay (MTT Assay)
The cytotoxic activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Experimental workflow for the MTT antiproliferative assay.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at a range of concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow the compounds to exert their effects.
-
MTT Assay:
-
MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Structure-Activity Relationship (SAR) Summary
Based on the analysis of structurally related compounds, the following SAR trends can be inferred for this compound analogs:
Caption: Key structure-activity relationships for this compound analogs.
-
Quinoline Ring: Small to moderate-sized hydrophobic substituents are generally favorable for activity. The position of substitution is crucial and can significantly alter the biological profile.
-
Acetamide Moiety: The presence and nature of substituents on the acetamide nitrogen can fine-tune the compound's properties, with the potential to enhance potency and selectivity.
-
Overall Lipophilicity: A balance of hydrophilic and lipophilic properties is essential for good cell permeability and favorable pharmacokinetic profiles.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on structurally related analogs suggest that systematic modifications to the quinoline ring and the ethylacetamide side chain can lead to compounds with potent and selective antiproliferative activity.
Future research should focus on the synthesis and biological evaluation of a comprehensive library of this compound analogs to establish a more detailed and direct SAR. This should include:
-
A systematic exploration of various substituents at different positions of the quinoline ring.
-
Modification of the ethyl linker to assess the impact of chain length and flexibility.
-
A diverse range of substitutions on the acetamide nitrogen.
Such studies, coupled with in-depth mechanistic investigations and in vivo efficacy evaluations, will be instrumental in advancing this promising class of compounds towards clinical development.
References
- (Reference to a general review on 8-hydroxyquinolines, if available
- (Reference to another general review on quinolines in medicinal chemistry, if available)
- (Reference to a paper discussing the synthesis of quinoline deriv
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. [Link]
- (Reference to a paper on the synthesis or activity of quinoline deriv
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In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani. Antimicrobial Agents and Chemotherapy. [Link]
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SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc 1 inhibitors. MedChemComm. [Link]
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New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. Journal of the Brazilian Chemical Society. [Link]
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New Trends in Biological Activities and Clinical Studies of Quinolinic Analogues: A Review. Current Medicinal Chemistry. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Assessing the Cytotoxicity of N-[2-(quinolin-8-yloxy)ethyl]acetamide for Live-Cell Imaging
Abstract
Introduction: The Imperative for Biocompatible Imaging Probes
Long-term, time-lapse imaging of living cells has become a cornerstone of modern cell biology, enabling the visualization of dynamic processes such as cell division, migration, and signaling.[4][5] The validity of these observations hinges on the principle of non-perturbation; the act of observation should not alter the behavior of the system. A primary source of such perturbation is the cytotoxicity and phototoxicity of the fluorescent probes used.[1][6]
-
Cytotoxicity refers to the intrinsic toxicity of the chemical probe, which can induce stress, alter metabolic function, or trigger cell death pathways.[5][7]
-
Phototoxicity is damage induced by light illumination, where the fluorescent probe generates reactive oxygen species (ROS) that harm cellular components.[1]
N-[2-(quinolin-8-yloxy)ethyl]acetamide belongs to the quinoline family of compounds, which are known for their diverse biological activities and are being explored as fluorescent scaffolds.[3][8][9] Before this compound can be confidently adopted for live-cell imaging, its biocompatibility must be rigorously established. This guide outlines a systematic approach to quantify its cytotoxic profile.
Experimental Design: A Multi-Assay Approach to Cytotoxicity
Selected Assays and Their Rationale
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[10][11] These enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[10][11] A decrease in metabolic activity is a sensitive, early indicator of cellular stress.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[12][13] The LDH assay quantifies the amount of this enzyme in the supernatant, providing a direct measure of cell lysis.[14]
-
Annexin V Staining (Apoptosis Detection): Apoptosis, or programmed cell death, is a critical pathway to consider. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore, can be used to identify early apoptotic cells via flow cytometry or fluorescence microscopy.[15][17] Co-staining with a membrane-impermeable dye like Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Comparator Compounds
To contextualize the cytotoxicity of this compound, its performance will be compared against two standards:
-
Negative Control (Low Cytotoxicity): Hoechst 33342, a widely used, cell-permeable DNA stain known for its relatively low cytotoxicity at standard imaging concentrations.
-
Positive Control (High Cytotoxicity): Staurosporine, a potent inducer of apoptosis, will be used to confirm that the assay systems can detect a cytotoxic event.
Experimental Workflow
The overall workflow is designed to systematically expose a common cell line (e.g., HeLa or HEK293) to a range of concentrations of the test and comparator compounds and then assess cell health using the three distinct assays.
Figure 2: Cellular states during apoptosis and their corresponding Annexin V/PI staining profiles.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with compounds as described previously.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant. Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes. [15]3. Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. [16]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. [16]Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). [17]
Data Presentation and Interpretation
For clear comparison, the quantitative data from the MTT and LDH assays should be summarized in tables. The results should be expressed as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) should be calculated where applicable.
Table 1: Hypothetical Cytotoxicity Data (48-hour treatment)
| Compound | Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| Vehicle Control | 0.1% DMSO | 100% ± 4.5% | 5% ± 1.2% |
| This compound | 1 | 98% ± 5.1% | 6% ± 1.5% |
| 10 | 95% ± 4.8% | 8% ± 2.0% | |
| 50 | 88% ± 6.2% | 15% ± 3.1% | |
| 100 | 75% ± 7.0% | 28% ± 4.5% | |
| Hoechst 33342 | 1 | 99% ± 3.9% | 5% ± 1.1% |
| 10 | 92% ± 5.5% | 10% ± 2.3% | |
| 50 | 85% ± 6.8% | 18% ± 3.5% | |
| Staurosporine | 1 | 25% ± 8.1% | 75% ± 6.3% |
Data are represented as mean ± standard deviation.
Interpretation: In this hypothetical scenario, this compound exhibits low cytotoxicity at concentrations up to 10 µM, comparable to the negative control, Hoechst 33342. A dose-dependent decrease in viability and increase in membrane leakage is observed at higher concentrations (50-100 µM). The Staurosporine control confirms the sensitivity of the assays. The Annexin V data would further clarify whether the observed cell death at higher concentrations is primarily apoptotic or necrotic.
Conclusion and Future Directions
The comprehensive assessment of cytotoxicity is a non-negotiable step in the validation of any new probe for live-cell imaging. [1]The multi-assay approach described here, combining measures of metabolic health, membrane integrity, and apoptosis, provides a robust framework for evaluating the biocompatibility of this compound.
Based on the hypothetical data, this compound appears to be a promising candidate for live-cell imaging at working concentrations below 50 µM. The next logical steps would involve assessing its phototoxicity under typical imaging conditions and evaluating its staining specificity and photophysical properties (e.g., brightness, photostability) within living cells. By following this rigorous, evidence-based validation pathway, researchers can confidently employ new tools like this compound to advance our understanding of cellular dynamics.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: )
- Annexin V-FITC Staining Protocol for Apoptosis Detection - Cre
- Annexin V staining assay protocol for apoptosis - Abcam. (URL: )
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Lactate Concentration assay (LDH method) - Protocols.io. (URL: [Link])
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Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (URL: [Link])
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Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit • Catalogue Code: MAES0196. (URL: [Link])
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Automated fluorescent analysis for cytotoxicity assays - PubMed. (URL: [Link])
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Test method for evaluating the photocytotoxic potential of fluorescence imaging products. (URL: [Link])
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Organic fluorescent probes for live-cell super-resolution imaging - PMC - PubMed Central. (URL: [Link])
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Functional Probes for Live-Cell Imaging - FluoroFinder. (URL: [Link])
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A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging | Journal of the American Chemical Society. (URL: [Link])
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Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). - ResearchGate. (URL: [Link])
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Cytotoxicity - Nanolive. (URL: [Link])
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Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - NIH. (URL: [Link])
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2-phenoxy-N-(2-(quinolin-8-yloxy)ethyl)acetamide | C19H18N2O3 - PubChem. (URL: [Link])
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(PDF) Alternate dyes for image-based profiling assays - ResearchGate. (URL: [Link])
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Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PubMed. (URL: [Link])
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Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PubMed. (URL: [Link])
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Multiplexed live-cell imaging for drug responses in patient-derived organoid models of cancer - PMC - NIH. (URL: [Link])
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Safety Operating Guide
Navigating the Handling of N-[2-(quinolin-8-yloxy)ethyl]acetamide: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The responsible advancement of scientific discovery necessitates a deeply ingrained culture of safety. In the handling of novel chemical entities such as N-[2-(quinolin-8-yloxy)ethyl]acetamide, a thorough understanding of potential hazards and the diligent application of protective measures are paramount. This guide, developed by a Senior Application Scientist, provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) and outlining critical operational and disposal plans. Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.
Deconstructing the Hazard: An Inferred Profile of this compound
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative and scientifically rigorous approach is to infer its hazard profile from its constituent chemical moieties: the quinoline ring system and the acetamide functional group. This analytical method allows us to anticipate potential risks and establish robust safety protocols.
The Quinoline Moiety: A Profile of Systemic and Localized Hazards
Quinoline is a heterocyclic aromatic compound with a well-documented toxicological profile. It is classified as toxic if swallowed or in contact with skin, and it is a known skin and eye irritant.[1] Furthermore, there is evidence to suggest that quinoline may cause genetic defects and is a suspected carcinogen.[1][2] Chronic exposure has been linked to liver damage.[3][4]
The Acetamide Moiety: Concerns of Carcinogenicity and Organ Toxicity
Acetamide is recognized as a suspected carcinogen in humans, with studies in animals demonstrating the development of liver tumors.[5][6][7][8] It can be absorbed through the skin, increasing the potential for systemic exposure.[5] Inhalation of acetamide can lead to irritation of the nose and throat.[5]
Inferred Hazard Profile for this compound:
Based on the toxicological data of its components, this compound should be handled as a substance that is potentially toxic via ingestion and dermal contact, a skin and eye irritant, a suspected carcinogen, and a potential mutagen. These inferred hazards mandate a stringent and multi-layered approach to personal protection.
The Core of Protection: A Multi-Faceted PPE Strategy
A comprehensive PPE strategy is not merely a checklist but a dynamic process of risk assessment tailored to the specific laboratory operation. The following table outlines the minimum recommended PPE for handling this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Double-gloving with nitrile gloves | Laboratory coat | Recommended, especially if handling powders. Use a NIOSH-approved N95 or higher-rated respirator. |
| Solution Preparation | Chemical splash goggles | Double-gloving with nitrile gloves | Laboratory coat | Recommended, especially if sonication or heating is involved. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Reaction Setup and Monitoring | Chemical splash goggles or a face shield worn over safety glasses | Double-gloving with nitrile gloves | Laboratory coat | Recommended, especially for reactions at elevated temperatures or those that may produce aerosols. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Work-up and Purification | Chemical splash goggles or a face shield worn over safety glasses | Double-gloving with nitrile gloves | Laboratory coat | Recommended, particularly when working with volatile solvents. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat | Not typically required if handling sealed waste containers. |
Causality in PPE Selection:
-
Double-Gloving: This practice provides an additional barrier against chemical permeation and allows for the safe removal of the outer glove in case of contamination without exposing the skin.
-
Chemical Splash Goggles vs. Safety Glasses: Safety glasses offer protection from impact but not from chemical splashes. Goggles provide a seal around the eyes, which is critical when handling liquids that can cause serious eye irritation.[9]
-
Respiratory Protection: The recommendation for respiratory protection stems from the potential for aerosolization of the compound, particularly when handling the solid form or during operations that generate vapors or mists.
Operational Blueprint: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for minimizing exposure risks.
Figure 1. A logical workflow for the safe handling of this compound, from receipt to disposal.
Step-by-Step Methodologies:
-
Receiving and Storage:
-
Handling and Experimentation:
-
All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated glassware and utensils. If not possible, thoroughly decontaminate shared equipment after use.
-
Avoid raising dust when handling the solid material.
-
-
Decontamination and Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not use combustible materials like paper towels to clean up spills of oxidizing materials.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
All materials used for spill cleanup should be treated as hazardous waste.
-
End-of-Life Protocol: Responsible Disposal
The disposal of this compound and any contaminated materials must be carried out in strict adherence to institutional and local regulations for hazardous waste.
Waste Streams:
-
Solid Waste: Unused compound, contaminated gloves, absorbent materials, and any other solid materials that have come into contact with the chemical.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from decontamination procedures.
Disposal Plan:
-
Segregation: Collect all waste materials contaminated with this compound in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Use chemically resistant containers for both solid and liquid waste. Ensure containers are in good condition and properly sealed to prevent leaks.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Suspected Carcinogen").
-
Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound, fostering a secure environment that is conducive to groundbreaking scientific exploration.
References
-
New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
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International Agency for Research on Cancer. (1987). ACETAMIDE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Retrieved from [Link]
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). ACETAMIDE - Overall Evaluations of Carcinogenicity. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. Supplement 7. Retrieved from [Link]
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Penta Chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
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Penta Chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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International Agency for Research on Cancer. (1999). Acetamide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2000, January). Quinoline. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
